molecular formula C38H76N2O15 B8104224 N-(Amino-PEG3)-N-bis(PEG4-Boc)

N-(Amino-PEG3)-N-bis(PEG4-Boc)

Cat. No.: B8104224
M. Wt: 801.0 g/mol
InChI Key: FGSQMHHAFQWJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a useful research compound. Its molecular formula is C38H76N2O15 and its molecular weight is 801.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Amino-PEG3)-N-bis(PEG4-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Amino-PEG3)-N-bis(PEG4-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76N2O15/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-29-23-47-17-11-40(10-16-46-22-28-51-27-21-45-15-9-39)12-18-48-24-30-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h7-34,39H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSQMHHAFQWJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to N-(Amino-PEG3)-N-bis(PEG4-Boc): Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of N-(Amino-PEG3)-N-bis(PEG4-Boc), a branched-chain polyethylene (B3416737) glycol (PEG)-based linker molecule. This compound is of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length, solubility, and reactivity is paramount.[1] This document outlines the expected properties of this molecule based on the known characteristics of its constituent parts: a primary amine-terminated PEG3 chain and two tert-butyloxycarbonyl (Boc)-protected PEG4 chains. It also details the standard experimental protocols for the characterization and quality control of such PEGylated compounds.

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) is a highly versatile polymer widely utilized in the pharmaceutical and biomedical fields due to its biocompatibility, water solubility, and ability to improve the pharmacokinetic properties of conjugated molecules.[2][3][4] PEGylation, the process of covalently attaching PEG chains to molecules, can enhance drug stability, reduce immunogenicity, and prolong circulation half-life.[5][]

Branched or multi-arm PEG structures offer several advantages over linear PEGs, including a greater hydrodynamic radius and the potential for multi-point attachment or the introduction of multiple functionalities.[][7] The specific molecule, N-(Amino-PEG3)-N-bis(PEG4-Boc), features a central nitrogen atom creating a branched structure. One arm consists of a three-unit PEG chain terminating in a primary amine, providing a reactive site for conjugation. The other two arms are identical four-unit PEG chains with their terminal amines protected by Boc groups. This design allows for selective deprotection and subsequent functionalization, making it a valuable heterobifunctional linker.

Physicochemical Properties

Expected Quantitative Data

The following table summarizes the key physicochemical parameters for N-(Amino-PEG3)-N-bis(PEG4-Boc) and the typical analytical methods used for their determination.

PropertyExpected Value/RangeAnalytical Method(s)
Molecular Weight (MW) ~938.1 g/mol (Calculated)Mass Spectrometry (MS), Size Exclusion Chromatography (SEC)
Appearance Colorless to pale yellow oil or solidVisual Inspection
Solubility High in water and many organic solvents (e.g., DCM, DMF, DMSO)Solubility Assays
Polydispersity Index (PDI) Close to 1.0 (for monodisperse PEGs)Size Exclusion Chromatography (SEC)
Purity >95%High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)
Boc Protection ConfirmedNuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR)
Amine Reactivity High (after deprotection)Titration, Reaction with NHS esters

Experimental Protocols

Accurate characterization of N-(Amino-PEG3)-N-bis(PEG4-Boc) is essential to ensure its quality and performance in subsequent applications. The following are detailed methodologies for key experiments.

Determination of Molecular Weight and Purity by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for verifying the molecular weight and assessing the purity of PEGylated compounds.[4]

  • Instrumentation: A standard HPLC system equipped with a C8 or C18 reversed-phase column and coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Sample Preparation: The compound is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a linear gradient from low to high organic phase concentration to elute the compound.

    • Monitor the eluent by UV detection (typically at 214 nm for amide bonds if present, or by universal detectors like charged aerosol detectors) and mass spectrometry.

  • Data Analysis: The mass spectrum will confirm the molecular weight of the main peak. The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule, including the presence of the PEG backbone, the terminal amine, and the Boc protecting groups.[8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O), depending on the sample's solubility.

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • The characteristic repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) will show a prominent signal around 3.6 ppm in the ¹H NMR spectrum.

    • The tert-butyl group of the Boc protecting groups will exhibit a sharp singlet at approximately 1.4 ppm in the ¹H NMR spectrum.

    • The presence and integration of signals corresponding to the different PEG chain lengths and the terminal groups will confirm the overall structure.

Assessment of Polydispersity by Size Exclusion Chromatography (SEC)

SEC is used to determine the molecular weight distribution and polydispersity index (PDI) of polymeric compounds.[4][8] For monodisperse PEG linkers, a narrow distribution is expected.

  • Instrumentation: An HPLC system equipped with an SEC column and a refractive index (RI) or light scattering detector.

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS) or an organic solvent like tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the equilibrated SEC column.

    • Elute with an isocratic flow.

  • Data Analysis: The retention time is correlated with the hydrodynamic volume of the molecule. A single, sharp peak indicates low polydispersity. The PDI is calculated from the molecular weight distribution.

Boc Deprotection Protocol

The Boc protecting groups are stable under basic conditions but can be readily removed under acidic conditions to reveal the primary amines for further conjugation.[9]

  • Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (B109758) (DCM) or dioxane.

  • Procedure:

    • Dissolve the Boc-protected compound in the chosen solvent.

    • Add the acid (e.g., 20% TFA in DCM) and stir at room temperature.

    • Monitor the reaction by TLC or HPLC-MS until the starting material is consumed.

    • Remove the acid and solvent under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a non-nucleophilic base.

Visualizations

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and characterization of N-(Amino-PEG3)-N-bis(PEG4-Boc).

QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR) Purification->Structure Purity Purity & MW (HPLC-MS) Structure->Purity PDI Polydispersity (SEC) Purity->PDI Deprotection Boc Deprotection PDI->Deprotection Conjugation Conjugation to Target Molecule Deprotection->Conjugation

Caption: Quality control workflow for N-(Amino-PEG3)-N-bis(PEG4-Boc).

Experimental Workflow for Boc Deprotection and Conjugation

This diagram outlines the experimental steps for utilizing the linker in a typical conjugation reaction.

Deprotection_Conjugation_Workflow Start N-(Amino-PEG3)-N-bis(PEG4-Boc) AddAcid Add Acid (e.g., TFA in DCM) Start->AddAcid Stir Stir at Room Temperature AddAcid->Stir Monitor Monitor Reaction (TLC/HPLC) Stir->Monitor Evaporate Evaporate Solvent & Acid Monitor->Evaporate Deprotected Deprotected Linker (Amine Salt) Evaporate->Deprotected Neutralize Neutralize with Base (optional) Deprotected->Neutralize Conjugate Conjugate to Activated Molecule Neutralize->Conjugate PurifyProduct Purify Final Conjugate Conjugate->PurifyProduct

Caption: Workflow for Boc deprotection and subsequent conjugation.

Conclusion

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a well-defined, branched PEG linker with significant potential in the development of complex bioconjugates and targeted therapeutics like PROTACs. Its heterobifunctional nature, conferred by the selectively protected amine groups, allows for controlled, stepwise synthesis strategies. The physicochemical properties, including molecular weight, purity, and solubility, are critical parameters that must be thoroughly characterized to ensure reproducibility and efficacy in its applications. The experimental protocols detailed in this guide provide a robust framework for the quality control and utilization of this and similar PEGylated linker molecules.

References

A Technical Guide to the Solubility and Stability of N-(Amino-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the bifunctional PEG linker, N-(Amino-PEG3)-N-bis(PEG4-Boc). While specific experimental data for this novel molecule is not extensively available in public literature, this document extrapolates its physicochemical properties based on the well-documented behavior of its constituent chemical moieties: polyethylene (B3416737) glycol (PEG) and tert-butyloxycarbonyl (Boc) protecting groups. Furthermore, this guide details standardized experimental protocols for the empirical determination of its solubility and stability profiles, essential for its application in drug development and bioconjugation.

Inferred Physicochemical Properties

The chemical structure of N-(Amino-PEG3)-N-bis(PEG4-Boc) consists of a central amine linked to a short PEG chain (PEG3) and two longer PEG chains (PEG4) capped with Boc protecting groups. This unique architecture suggests a versatile solubility profile and predictable stability, making it a promising candidate for linker applications in targeted drug delivery and proteomics.

Anticipated Solubility Profile

The presence of polyethylene glycol (PEG) chains is a key determinant of the molecule's solubility. PEG is a hydrophilic polymer known to enhance the aqueous solubility of conjugated molecules. The Boc (tert-butyloxycarbonyl) group, being bulky and nonpolar, contributes to solubility in lipophilic organic solvents.[1] Consequently, N-(Amino-PEG3)-N-bis(PEG4-Boc) is expected to exhibit good solubility in a range of solvents.

Solvent Class Predicted Solubility Rationale
Polar Aprotic Solvents HighThe PEG chains and the amide linkages will facilitate strong interactions with solvents like DMSO, DMF, and acetonitrile.[1]
Chlorinated Solvents HighThe overall polarity and the presence of the Boc groups suggest good solubility in solvents such as dichloromethane (B109758) (DCM) and chloroform.[1]
Aqueous Solutions Moderate to HighThe hydrophilic PEG chains are expected to impart significant water solubility.[2][3][4] The solubility in aqueous buffers may be pH-dependent.
Alcohols HighSolvents like methanol, ethanol, and isopropanol (B130326) should readily dissolve the compound due to the polarity contributed by the PEG chains.
Nonpolar Aprotic Solvents Low to ModerateSolubility in solvents like hexanes and toluene (B28343) is expected to be limited, though the Boc groups may provide some lipophilicity.

Expected Stability Profile

The stability of N-(Amino-PEG3)-N-bis(PEG4-Boc) is primarily dictated by the lability of the Boc protecting groups. The PEG backbone itself is generally stable, though susceptible to oxidation under certain conditions.

Condition Expected Stability Rationale
Acidic Conditions LowThe Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.[5][6] This is a fundamental aspect of its utility as a protecting group.
Basic Conditions HighThe Boc group is generally stable towards most nucleophiles and bases.[6]
Temperature ModerateWhile PEG itself is thermally stable, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation. For PEGylated gold nanoparticles, good thermal stability has been observed at 4°C and 37°C.[7][8]
Oxidative Stress ModeratePEG can be susceptible to oxidative degradation. It is advisable to store the compound under an inert atmosphere and protected from light to minimize oxidation.[9]

Experimental Protocols

To empirically validate the inferred properties of N-(Amino-PEG3)-N-bis(PEG4-Boc), the following experimental protocols are recommended.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method, considered the gold standard, determines the equilibrium solubility of a compound in a given solvent.[10]

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of N-(Amino-PEG3)-N-bis(PEG4-Boc) to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, LC-MS, or a colorimetric assay if a suitable chromophore is present.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Logical Workflow for Solubility Determination

start Start: Solubility Assessment prepare Prepare Supersaturated Solutions (Excess compound in solvent) start->prepare equilibrate Equilibrate (Shake at constant temp for 24-48h) prepare->equilibrate separate Separate Phases (Centrifuge to pellet solid) equilibrate->separate quantify Quantify Solute in Supernatant (HPLC, LC-MS) separate->quantify calculate Calculate Solubility (mg/mL or mM) quantify->calculate end End: Solubility Determined calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Stability Assessment under Acidic Conditions

This protocol assesses the lability of the Boc protecting groups in an acidic environment.

Methodology:

  • Sample Preparation: Dissolve a known concentration of N-(Amino-PEG3)-N-bis(PEG4-Boc) in a suitable solvent (e.g., dichloromethane or dioxane).

  • Acid Treatment: Treat the solution with an acidic reagent (e.g., trifluoroacetic acid or hydrochloric acid in dioxane).

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Neutralize the acid in the aliquot with a base (e.g., triethylamine (B128534) or sodium bicarbonate).

  • Analysis: Analyze the composition of each aliquot using HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product(s).

  • Data Interpretation: Plot the percentage of the remaining starting material versus time to determine the rate of deprotection.

Signaling Pathway for Acid-Catalyzed Deprotection

reactant N-(Amino-PEG3)-N-bis(PEG4-Boc) intermediate Protonated Boc-Carbamate reactant->intermediate Protonation acid H+ acid->intermediate product Deprotected Amine + CO2 + Isobutylene intermediate->product Cleavage

Caption: Acid-Catalyzed Deprotection of Boc Group.

Protocol 3: Thermal Stability Assessment

This protocol evaluates the stability of the compound at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare solutions of N-(Amino-PEG3)-N-bis(PEG4-Boc) in relevant solvents or as a solid.

  • Incubation: Incubate the samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for an extended period (e.g., 1, 7, 14, 30 days). Protect samples from light and consider using an inert atmosphere.

  • Analysis: At specified time points, analyze the samples for degradation products using a stability-indicating HPLC method. This involves comparing the chromatogram of the stressed sample to that of a reference standard stored at optimal conditions (e.g., -20°C).

  • Purity Assessment: Calculate the percentage of the parent compound remaining and identify any major degradation products.

Experimental Workflow for Thermal Stability

start Start: Thermal Stability prepare Prepare Samples (Solutions and solid form) start->prepare incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C, 60°C) prepare->incubate analyze Analyze at Time Points (e.g., 1, 7, 14, 30 days) incubate->analyze compare Compare to Reference Standard (HPLC analysis) analyze->compare assess Assess Purity and Degradation compare->assess end End: Thermal Stability Profile assess->end

Caption: Workflow for Thermal Stability Assessment.

This guide provides a foundational understanding of the likely solubility and stability of N-(Amino-PEG3)-N-bis(PEG4-Boc) and offers robust protocols for their empirical determination. For critical applications, it is imperative that researchers perform these experiments to obtain precise data for their specific formulations and conditions.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to hijack the cell's ubiquitin-proteasome system to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] This linker is far from being a mere spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing its biological activity, from the formation of the key ternary complex to its pharmacokinetic properties.[4][5]

Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[3][6] Composed of repeating ethylene (B1197577) glycol units, PEG linkers afford a unique and advantageous combination of properties, including hydrophilicity, flexibility, and biocompatibility, that address many challenges in developing effective protein degraders.[2][][8] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation PROTACs.

Core Principles and Impact of PEG Linkers

The chemical makeup and length of a linker dictate the PROTAC's physicochemical properties and its ability to orchestrate a productive interaction between the POI and the E3 ligase.[4][9] PEG linkers offer distinct advantages in several key areas.

Enhancing Solubility and Physicochemical Properties

A primary challenge in PROTAC development is their tendency to be large, complex molecules that often fall outside the typical "rule of five" for drug-likeness, leading to poor aqueous solubility.[2][10] The inherent hydrophilicity of the repeating ether backbone of PEG linkers significantly improves the water solubility of the entire PROTAC molecule.[2][6][] This enhanced solubility is crucial for preventing aggregation, improving compatibility with physiological environments, and facilitating reliable results in biological assays.[] By tuning the number of PEG units, researchers can modulate key properties like the topological polar surface area (TPSA) to optimize the overall drug-like characteristics of the molecule.[5]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[3] This flexibility allows the linker to adopt a folded, more compact conformation in the hydrophobic environment of the cell membrane, which can shield the PROTAC's polar surface area.[3][4] This "chameleon effect" may create a less polar structure that is more amenable to traversing the cell membrane.[4] However, it is a delicate balance, as excessive PEGylation can lead to decreased cellular uptake.[3] Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.[3][11]

Optimizing Ternary Complex Formation and Degradation Efficiency

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[4][] The linker's length and flexibility are paramount in achieving the optimal distance and orientation between the two proteins to facilitate the transfer of ubiquitin.[9]

  • Linker Length: An inadequately short linker may cause steric hindrance, preventing the formation of a productive complex.[8][13] Conversely, an excessively long linker can result in a high entropic penalty upon binding, leading to unfavorable conformational flexibility and a decrease in effective concentration.[4][8][11] There is typically an optimal linker length for each specific POI-E3 ligase pair, which must be identified through systematic evaluation.[11][14]

  • Flexibility: The conformational flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[4] This entropic-rich tether enables the PROTAC to act as an "entropic spring," raising the odds that the warhead and E3 ligand will simultaneously occupy their respective binding pockets.[]

The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[11]

PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-PEG Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase Degradation Degradation PROTAC->Degradation Catalytic Cycle POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Adds Ub tags Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Proteasome->Degradation Peptides Peptides Degradation->Peptides Results in

PROTAC Mechanism of Action

Quantitative Data on PEG Linker Performance

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data illustrating the impact of varying PEG linker lengths on the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4).[8]

Table 1: Impact of PEG Linker Length on BRD4 Degradation Hypothetical data based on literature trends for a JQ1-based PROTAC recruiting the VHL E3 ligase.[8]

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-APEG31315085
PROTAC-BPEG4165592
PROTAC-C PEG5 19 25 >95
PROTAC-DPEG6228090

Table 2: Impact of PEG Linker Length on Permeability and Pharmacokinetics Illustrative data for the same hypothetical BRD4 PROTAC series.

PROTAC IDLinker CompositionCaco-2 Permeability (Papp, 10⁻⁶ cm/s)In Vivo Half-life (t₁/₂, hours)
PROTAC-APEG30.81.5
PROTAC-BPEG41.22.8
PROTAC-C PEG5 1.5 4.1
PROTAC-DPEG61.13.5

As the data illustrates, a systematic variation of the PEG linker length is crucial. In this example, the PEG5 linker (PROTAC-C) provides the optimal balance of properties, resulting in the most potent degradation, favorable cell permeability, and a longer in vivo half-life.

Experimental Protocols for PROTAC Evaluation

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments used to evaluate and compare PROTACs with different linkers.

PROTAC Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro & Biophysical cluster_cellular Cell-Based Assays Design 1. Rational Design (Vary PEG Linker Length) Synthesis 2. Chemical Synthesis of PROTAC Series Design->Synthesis Permeability 3. Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Ternary 4. Ternary Complex Assays (SPR, ITC, NanoBRET™) Permeability->Ternary Degradation 5. Protein Degradation (Western Blot, HiBiT) Ternary->Degradation Cellular_Activity 6. Cellular Activity (Proliferation, Apoptosis) Degradation->Cellular_Activity Optimization 7. Lead Optimization Cellular_Activity->Optimization Data informs next cycle

A typical workflow for the design and evaluation of PROTACs.
Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9][15]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[9][16]

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine DC50 and Dmax values.[9]

Cellular Permeability Assays

Evaluating a PROTAC's ability to cross the cell membrane is critical.

A. Parallel Artificial Membrane Permeability Assay (PAMPA) This high-throughput, cell-free assay measures passive diffusion and is useful for early-stage screening.[17][18][19]

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[17]

  • Compound Addition: The PROTAC compound is added to the donor wells of the plate. The acceptor wells are filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of diffusion.[17]

B. Caco-2 Permeability Assay This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability, including the effects of active transport and efflux.[17][18][20]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a porous membrane of a Transwell® insert and cultured for ~21 days until they form a differentiated, confluent monolayer.

  • Assay Initiation: The PROTAC is added to the apical (top) side of the monolayer to measure transport in the absorptive direction (A-to-B).

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (bottom) side.

  • Efflux Measurement: To measure efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A).

  • Analysis: Compound concentrations are quantified by LC-MS/MS. The Papp is calculated, and the efflux ratio (Papp B-to-A / Papp A-to-B) is determined.[20]

Ternary Complex Formation Assays

Directly measuring the formation of the POI-PROTAC-E3 ligase complex is essential for understanding the structure-activity relationship.[][21]

A. Surface Plasmon Resonance (SPR) SPR provides real-time, label-free kinetics of binary and ternary interactions.[21][]

Protocol:

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[9]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics (kon, koff) and affinity (KD) of the binary PROTAC-E3 ligase interaction.[9]

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-immobilized surface. An increase in the binding response compared to the binary interactions indicates ternary complex formation.[9][21]

B. Isothermal Titration Calorimetry (ITC) ITC measures the heat change upon binding to determine the thermodynamic parameters (KD, ΔH, ΔS) of complex formation.[21]

Protocol:

  • Sample Preparation: Place a solution of one protein (e.g., the E3 ligase) in the sample cell of the calorimeter. Fill the injection syringe with the PROTAC.

  • Titration: Perform a series of small injections of the PROTAC into the protein solution.[9]

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change against the molar ratio of the reactants to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.[9]

C. NanoBRET™ Ternary Complex Assay This is a live-cell proximity-based assay that measures ternary complex formation within a physiological context.[23][24]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the POI fused to NanoLuc® Luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[9][23]

  • Labeling: Add the fluorescent HaloTag® ligand (the energy acceptor) to the cells and incubate.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate (for the energy donor).

  • Detection: Measure both the donor and acceptor emission signals. The BRET ratio is calculated and plotted against PROTAC concentration to determine the potency of ternary complex formation.[23]

Linker Property Relationships cluster_design Linker Design Choices cluster_properties Physicochemical Properties cluster_biological Biological Outcomes Length PEG Length (n=2, 3, 4, 5...) Solubility Solubility Length->Solubility Influences Permeability Cell Permeability Length->Permeability Influences Ternary Ternary Complex Formation & Stability Length->Ternary Critically Determines Flexibility Flexibility (Inherent to PEG) Flexibility->Ternary Facilitates Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Efficacy Impacts Permeability->Efficacy Impacts Ternary->Efficacy Directly Correlates

Logical relationship of PEG linker properties to PROTAC efficacy.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3] The historical "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[5][25] A systematic evaluation of a series of PEG linker lengths, using the robust biophysical and cellular assays detailed in this guide, is essential for identifying an optimal PROTAC candidate. By carefully considering the multifaceted role of the PEG linker, researchers can accelerate the development of novel and potent protein-degrading therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of N-(Amino-PEG3)-N-bis(PEG4-Boc) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and applications of the heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Amino-PEG3)-N-bis(PEG4-Boc). This linker is increasingly utilized in the development of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal primary amine and two Boc-protected primary amines, allows for a controlled, stepwise conjugation strategy. This guide will detail the linker's core functionalities, provide generalized experimental protocols for its use, and present quantitative data based on analogous linker systems.

Introduction: The Role of Branched PEG Linkers in Bioconjugation

The design and synthesis of advanced bioconjugates necessitate sophisticated chemical tools that enable precise control over the final construct's architecture and stoichiometry. Branched PEG linkers have emerged as a valuable class of reagents in this context.[][2] Unlike their linear counterparts, branched linkers allow for the attachment of multiple molecules of interest to a single conjugation site, which can be advantageous for increasing the drug-to-antibody ratio (DAR) in ADCs or for creating multivalent constructs.[2][3]

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a branched PEG linker designed for sequential bioconjugation. Its structure comprises a central nitrogen atom from which three PEG chains radiate. One chain is a PEG3 terminating in a primary amine, while the other two are identical PEG4 chains terminating in tert-butyloxycarbonyl (Boc)-protected primary amines. The PEG chains enhance the solubility and in vivo circulation time of the resulting bioconjugate while providing spatial separation between the conjugated molecules.[4][5]

Core Mechanism of Action: A Stepwise Conjugation Strategy

The utility of N-(Amino-PEG3)-N-bis(PEG4-Boc) lies in its orthogonal reactivity, which facilitates a controlled, multi-step conjugation process.

Step 1: Initial Conjugation via the Primary Amine

The readily available primary amine on the PEG3 arm serves as the initial point of conjugation. This amine can react with various electrophilic functional groups on a molecule of interest (Molecule A), most commonly a carboxylic acid or an activated ester such as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond. This initial conjugation is typically performed under standard amidation conditions.

Step 2: Deprotection of the Boc-Protected Amines

The two terminal amines on the PEG4 arms are protected by Boc groups. The Boc protecting group is stable under the conditions of the initial amide bond formation but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes two new primary amines.

Step 3: Secondary Conjugation

The newly deprotected primary amines can then be reacted with a second molecule or molecules of interest (Molecule B) that possess amine-reactive functional groups. This allows for the attachment of two additional molecules to the linker.

This stepwise approach provides precise control over the assembly of the final bioconjugate, ensuring a well-defined structure.

Experimental Protocols

Protocol 1: Amide Coupling to the Primary Amine

This protocol describes the conjugation of a molecule containing a carboxylic acid to the primary amine of the linker.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • Molecule of interest with a carboxylic acid group (Molecule-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid: Dissolve Molecule-COOH in the reaction buffer. Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.

  • Linker Conjugation: Dissolve N-(Amino-PEG3)-N-bis(PEG4-Boc) in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM. Add a 10- to 20-fold molar excess of the linker solution to the activated Molecule-COOH. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.[6]

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting groups.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the removal of the Boc groups.

  • Remove the TFA and DCM under reduced pressure.

Protocol 3: Secondary Amine Coupling

This protocol describes the conjugation to the deprotected amines.

Materials:

  • Deprotected conjugate from Protocol 2

  • Molecule of interest with an NHS ester (Molecule-NHS)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Dissolve the deprotected conjugate in the reaction buffer.

  • Add a 5- to 10-fold molar excess of Molecule-NHS.

  • Incubate for 1-2 hours at room temperature.

  • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Data Presentation

Quantitative data for bioconjugation reactions are highly dependent on the specific molecules being conjugated. The following table provides representative data for analogous bioconjugation reactions to illustrate expected outcomes.

ParameterValueConditions / Notes
Amide Coupling Efficiency >90%Based on reactions of primary amines with NHS esters. Efficiency is typically high.
Boc Deprotection Yield QuantitativeGenerally proceeds to completion with appropriate TFA concentration and reaction time.
Secondary Amine Coupling Yield 70-90%Yield can be influenced by the steric hindrance of the conjugated molecules.
Final Conjugate Purity >95%Achievable with appropriate purification methods like SEC or HPLC.

Visualizations

Signaling Pathways and Logical Relationships

Conclusion

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a versatile and powerful tool for the construction of complex bioconjugates. Its branched structure and orthogonal protecting group strategy allow for the precise and sequential attachment of multiple molecular entities. The incorporated PEG chains confer favorable physicochemical properties to the final conjugate. While specific, published data for this exact linker is limited, the well-established chemistries of its functional groups provide a reliable foundation for its application in the development of novel therapeutics and research tools. Researchers and drug developers can leverage the principles and protocols outlined in this guide to effectively incorporate this linker into their bioconjugation strategies.

References

A Beginner's Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and bioconjugation, precision and control are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, enabling the precise covalent linkage of two distinct molecular entities.[1] These versatile molecules consist of a polyethylene glycol chain with different reactive functional groups at each end, allowing for controlled, sequential conjugation reactions.[2] This guide provides a comprehensive introduction to the core principles of heterobifunctional PEG linkers, their applications, and detailed methodologies for their use.

The incorporation of a PEG spacer offers numerous advantages in bioconjugation, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[2][3] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity and stability.[2]

Core Concepts: Structure and Functionality

A heterobifunctional PEG linker is defined by its two distinct terminal functional groups, which allows for the specific and sequential attachment of two different molecules, such as a therapeutic drug and a targeting molecule.[3] This dual reactivity is fundamental to their utility in creating complex bioconjugates with tailored properties.[3]

The general structure can be represented as:

X–(CH₂CH₂O)n–Y

Where:

  • X and Y are different reactive functional groups.

  • (CH₂CH₂O)n is the polyethylene glycol (PEG) spacer, where 'n' represents the number of ethylene (B1197577) glycol units.

The PEG component enhances the solubility and stability of hydrophobic drugs and can shield the conjugated molecule from enzymatic degradation and the host's immune system.[1]

Common Heterobifunctional PEG Linker Chemistries

The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (e.g., lysine (B10760008) residues on proteins) or sulfhydryl groups (e.g., cysteine residues).[1]

G cluster_0 Heterobifunctional PEG Linker cluster_1 Molecule A cluster_2 Molecule B Linker Functional Group X | PEG Spacer (CH₂CH₂O)n | Functional Group Y Molecule_A Reactive Site for X Linker:f0->Molecule_A:f0 Conjugation Step 1 Molecule_B Reactive Site for Y Linker:f2->Molecule_B:f0 Conjugation Step 2

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a PEG linker is often guided by its physicochemical properties, primarily its length and molecular weight. These parameters influence the solubility, stability, and in vivo behavior of the final bioconjugate. Discrete PEG (dPEG®) linkers offer the advantage of a single molecular weight and a defined chain length, providing greater precision in bioconjugate design.[4]

Linker Type (Functional Groups)Number of PEG Units (n)Molecular Weight (Da)Spacer Arm Length (Å)
NHS-PEG₂-Maleimide2327.3~10.1
NHS-PEG₄-Maleimide4415.4~17.5
NHS-PEG₈-Maleimide8591.6~32.3
NHS-PEG₁₂-Maleimide12767.8~47.1
NHS-PEG₂₄-Maleimide241296.4~91.5
Azide-PEG₄-NHS Ester4416.4~17.5
Alkyne-PEG₄-NHS Ester4414.4~17.5
DBCO-PEG₄-NHS Ester4703.8~17.5

Note: Spacer arm length is an approximation and can vary based on the conformation of the PEG chain.

Key Applications in Drug Development

Heterobifunctional PEG linkers are pivotal in the development of advanced therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells.[] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[6] Heterobifunctional PEG linkers are frequently used to attach the cytotoxic payload to the antibody, often by targeting engineered cysteine residues for a defined drug-to-antibody ratio (DAR).[6]

ADC_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell with Target Antigen ADC->TumorCell 1. Binding to Antigen Endosome Endosome Formation TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage / Antibody Degradation CellDeath Cancer Cell Death (Apoptosis) PayloadRelease->CellDeath 5. Payload Induces Cytotoxicity

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[7] A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The PEG linker in a PROTAC is crucial for providing the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

PROTAC_Workflow cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Experimental Protocols

The following protocols provide detailed methodologies for common bioconjugation techniques using heterobifunctional PEG linkers.

Protocol 1: Conjugation of a Protein to a Sulfhydryl-Containing Molecule using NHS-Ester-PEG-Maleimide

This two-step protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug or a peptide).

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Molecule-SH (e.g., reduced peptide or thiol-containing drug)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or cysteine)

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Reaction of Protein-NH₂ with NHS-Ester-PEG-Maleimide

  • Preparation of Reagents:

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.[10]

  • Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS-Ester-PEG-Maleimide to the protein solution. The final concentration of the organic solvent should be kept below 10%.[10]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[11]

  • Purification:

    • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5).[10] This step is crucial to prevent the maleimide (B117702) group from reacting with any remaining quenching reagent in the subsequent step.

Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH

  • Reaction:

    • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching (Optional):

    • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added to react with any unreacted maleimide groups.[1]

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.[1]

Conjugation_Workflow cluster_0 Step 1: Activation of Protein cluster_1 Step 2: Conjugation to Molecule-SH Protein Protein-NH₂ Reaction1 Incubate (RT, 30-60 min) Protein->Reaction1 Linker NHS-Ester-PEG-Maleimide Linker->Reaction1 Purification1 Remove Excess Linker (Desalting) Reaction1->Purification1 ActivatedProtein Maleimide-PEG-Protein Purification1->ActivatedProtein Reaction2 Incubate (RT, 1-2 hours) ActivatedProtein->Reaction2 MoleculeSH Molecule-SH MoleculeSH->Reaction2 FinalPurification Final Purification (e.g., SEC) Reaction2->FinalPurification FinalConjugate Protein-PEG-Molecule Conjugate FinalPurification->FinalConjugate

Protocol 2: Characterization of the Bioconjugate

1. SDS-PAGE Analysis:

  • Analyze the final conjugate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to observe the shift in molecular weight compared to the unconjugated protein. The PEGylated protein will migrate slower, indicating a successful conjugation.

2. HPLC Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC): Use a suitable SEC column to assess the purity of the conjugate and separate it from aggregates and unreacted protein.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This technique is particularly useful for ADCs to determine the drug-to-antibody ratio (DAR) distribution.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools in bioconjugation and drug development.[8] Their unique properties allow for the creation of highly specific and effective therapeutic agents like ADCs and PROTACs.[2] A thorough understanding of their chemistry, the factors influencing their reactivity, and the appropriate experimental protocols is essential for their successful implementation in research and therapeutic development. By carefully selecting the linker with the desired length and functional groups, researchers can precisely engineer complex bioconjugates with optimized properties for a wide range of applications.

References

The Strategic Application of N-(Amino-PEG3)-N-bis(PEG4-Boc) in the Development of Novel Bioconjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of novel bioconjugates. Within this domain, the architecture of chemical linkers plays a pivotal role in dictating the overall performance of these complex molecules. This technical guide delves into the core principles and practical applications of a sophisticated, branched polyethylene (B3416737) glycol (PEG) linker, N-(Amino-PEG3)-N-bis(PEG4-Boc) , a key building block in the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The strategic choice of this linker is paramount for successful protein degradation.

Core Principles and Advantages of N-(Amino-PEG3)-N-bis(PEG4-Boc)

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterotrifunctional linker that offers several distinct advantages in the design and synthesis of novel bioconjugates. Its unique branched structure, featuring a central tertiary amine, a single primary amine on a PEG3 arm, and two Boc-protected amines on separate PEG4 arms, provides a versatile platform for creating complex molecular architectures.

The incorporation of PEG chains is a well-established strategy to improve the physicochemical properties of bioconjugates. Key benefits include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chains significantly increases the aqueous solubility of the resulting bioconjugate, which is often a challenge for large, complex molecules like PROTACs.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.[1]

  • Reduced Immunogenicity: The PEG chains can shield the bioconjugate from the immune system, potentially reducing the risk of an adverse immune response.[1]

  • Optimized Spatial Orientation: The flexibility and defined length of the PEG arms allow for precise control over the spatial arrangement of the conjugated moieties, which is critical for facilitating the formation of a stable and productive ternary complex in the case of PROTACs.

  • Potential for Divalency: The two Boc-protected arms offer the potential for dual functionalization, enabling the attachment of two molecules of the same or different ligands.

The tert-butyloxycarbonyl (Boc) protecting groups on the two PEG4 arms are crucial for a controlled, stepwise synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent conjugation of the primary amines.

Hypothetical PROTAC Development: A Case Study

To illustrate the application of N-(Amino-PEG3)-N-bis(PEG4-Boc), this guide will outline the development of a hypothetical PROTAC, designated "PROTAC-X," designed to target a hypothetical protein of interest (POI-X) for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Table 1: Key Components of the Hypothetical PROTAC-X

ComponentDescription
Target Ligand A small molecule inhibitor of POI-X with a carboxylic acid handle for conjugation.
E3 Ligase Ligand A derivative of Thalidomide, a known CRBN binder, with a suitable functional group for attachment.
Linker N-(Amino-PEG3)-N-bis(PEG4-Boc)

Experimental Protocols

The synthesis of PROTAC-X is envisioned as a multi-step process involving the sequential conjugation of the target ligand and the E3 ligase ligand to the N-(Amino-PEG3)-N-bis(PEG4-Boc) linker.

Protocol 1: Conjugation of the Target Ligand to the Linker

This protocol describes the coupling of the POI-X inhibitor (with a carboxylic acid) to the primary amine of the N-(Amino-PEG3)-N-bis(PEG4-Boc) linker via amide bond formation.

Materials:

  • POI-X inhibitor-COOH

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the POI-X inhibitor-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of N-(Amino-PEG3)-N-bis(PEG4-Boc) (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-X-linker(Boc)2 conjugate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting groups from the two PEG4 arms of the POI-X-linker conjugate.

Materials:

  • POI-X-linker(Boc)2 conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-X-linker(Boc)2 conjugate in DCM.

  • Add TFA (20-30% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting POI-X-linker(NH2)2 is typically used in the next step without further purification.

Protocol 3: Conjugation of the E3 Ligase Ligand

This protocol describes the coupling of the CRBN ligand to the deprotected primary amines of the POI-X-linker conjugate.

Materials:

  • POI-X-linker(NH2)2

  • CRBN ligand with an activated ester (e.g., NHS ester)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Dissolve the POI-X-linker(NH2)2 in anhydrous DMF.

  • Add the CRBN ligand-NHS ester (2.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC-X by preparative reverse-phase HPLC.

Quantitative Data and Characterization

The successful synthesis of PROTAC-X would be confirmed through various analytical techniques, and its biological activity would be quantified.

Table 2: Expected Analytical and Biological Data for PROTAC-X

ParameterMethodExpected Result
Purity RP-HPLC>95%
Identity Confirmation High-Resolution Mass Spectrometry (HRMS)Calculated vs. Observed mass to confirm molecular formula
Target Engagement (POI-X) Cellular Thermal Shift Assay (CETSA) or NanoBRETConfirmation of binding to POI-X in cells
Target Engagement (CRBN) Cellular Thermal Shift Assay (CETSA) or NanoBRETConfirmation of binding to CRBN in cells
In-cell Protein Degradation (DC50) Western Blot or In-Cell ELISAConcentration at which 50% of POI-X is degraded (e.g., in the nanomolar range)
Maximum Degradation (Dmax) Western Blot or In-Cell ELISAMaximum percentage of POI-X degradation achieved (e.g., >90%)

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC-X Ternary_Complex Ternary Complex (POI-X : PROTAC-X : CRBN) PROTAC->Ternary_Complex POI Target Protein (POI-X) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI-X Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Degradation_Products Degradation Products Proteasome->Degradation_Products Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow Start Start Materials: POI-X Inhibitor-COOH N-(Amino-PEG3)-N-bis(PEG4-Boc) CRBN Ligand-NHS Step1 Protocol 1: Amide Coupling of POI-X Inhibitor to Linker Start->Step1 Intermediate1 POI-X-linker(Boc)2 Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection Intermediate1->Step2 Intermediate2 POI-X-linker(NH2)2 Step2->Intermediate2 Step3 Protocol 3: Amide Coupling of CRBN Ligand Intermediate2->Step3 Final_Product PROTAC-X Step3->Final_Product Characterization Characterization: RP-HPLC, HRMS, CETSA, Western Blot Final_Product->Characterization

Caption: Experimental workflow for the synthesis of the hypothetical PROTAC-X.

Conclusion

The N-(Amino-PEG3)-N-bis(PEG4-Boc) linker represents a significant tool in the arsenal (B13267) of medicinal chemists and drug developers aiming to create next-generation bioconjugates. Its branched structure, combined with the beneficial properties of PEGylation and the synthetic control afforded by Boc protection, provides a robust platform for the construction of highly effective and "drug-like" PROTACs and other complex targeted therapies. The detailed protocols and conceptual framework provided in this guide serve as a foundation for researchers to harness the potential of this versatile linker in their own novel bioconjugate development programs.

References

The Architectural Advantage: A Technical Guide to Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of therapeutic agents to polyethylene (B3416737) glycol (PEG) has revolutionized drug delivery by improving the pharmacokinetic and pharmacodynamic profiles of a wide range of molecules. While linear PEG linkers have been instrumental in this advancement, branched PEG architectures offer distinct advantages that are increasingly pivotal in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems. This technical guide provides an in-depth exploration of the key features of branched PEG linkers, offering a comparative analysis with their linear counterparts, detailed experimental protocols, and a review of their impact on drug efficacy and safety. The strategic implementation of branched PEG linkers can lead to enhanced drug loading, improved stability, prolonged circulation half-life, and superior therapeutic outcomes.

Introduction: The Evolution from Linear to Branched PEGylation

PEGylation, the process of covalently attaching PEG chains to a molecule, is a well-established strategy to enhance the therapeutic value of drugs.[1] It confers several benefits, including increased hydrophilicity, reduced immunogenicity, and protection from enzymatic degradation.[1][2] Early advancements in this field were dominated by the use of linear PEG chains. However, the demand for more sophisticated drug delivery systems has spurred the development and adoption of branched PEG linkers. These structures, characterized by multiple PEG arms extending from a central core, offer a multi-faceted approach to overcoming the limitations of linear PEGylation.[3][4]

Core Features and Advantages of Branched PEG Linkers

Branched PEG linkers possess a unique three-dimensional structure that provides superior performance in several key areas compared to linear PEGs of equivalent molecular weight.

Enhanced Hydrodynamic Volume and Pharmacokinetics

The "umbrella-like" structure of branched PEGs creates a larger hydrodynamic radius compared to linear PEGs of the same mass.[5] This increased size more effectively shields the conjugated drug from renal clearance, leading to a significantly prolonged in vivo circulation half-life.[5][6][7] This extended exposure can translate to improved therapeutic efficacy and reduced dosing frequency.

Increased Drug Loading Capacity

A primary advantage of branched linkers is their ability to carry multiple drug molecules per attachment site on the carrier, be it an antibody or a nanoparticle.[3][4] This is particularly crucial in the design of ADCs, where achieving a high drug-to-antibody ratio (DAR) without compromising the antibody's integrity and solubility is paramount.[3][4][8] Branched linkers enable the development of ADCs with DARs of 8 or even higher, leading to a more potent therapeutic effect at the target site.[3]

Improved Stability and Reduced Aggregation

The dense hydrophilic shield created by the multiple arms of a branched PEG linker provides enhanced protection against enzymatic degradation and can reduce the propensity for aggregation, especially when conjugating hydrophobic drugs.[9] This leads to more stable and homogenous drug formulations.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing the properties of drug delivery systems utilizing branched PEG linkers with those using linear PEGs or unmodified drugs.

Parameter Linear PEG Branched PEG (4-arm) Branched PEG (8-arm) Reference(s)
Hydrodynamic Radius (Rh) of 20 kDa PEGylated HSA (nm) 6.16.4-[10]
Viscosity of Fab Conjugates (at >70 mg/mL) Higher-Significantly Lower[11]
In Vivo Half-life Extension of Exenatide (vs. free peptide) -56-fold (circulating conjugate)-[3]
Systemic Clearance of Interferon-alpha (L/hr) 0.725 (12 kDa)0.06-0.10 (40 kDa)-[12]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties. This table highlights the superior hydrodynamic volume and pharmacokinetic profile often observed with branched PEG linkers compared to their linear counterparts.

Drug Carrier Linker Architecture Drug Drug Loading Capacity Release Profile Reference(s)
PLGA-PEG NanoparticlesLinearItraconazoleLimited to water-polymer interfaceSustained[13][14]
Polymeric MicellesBranched (High Density)IndomethacinComparable to linearSlower release[15]
PLGA-co-PEG NanoparticlesLinear (varied content)Doxorubicin2.6-2.9 mg/100mg NPBiphasic, faster with higher PEG %[16]
PCL-PEG NanoparticlesDual-modified (linear)Docetaxel (B913)>85% encapsulation efficiencySustained[17]

Table 2: Drug Loading and Release Characteristics. This table showcases the drug loading and release kinetics for various nanoparticle formulations, indicating that branched architectures can influence release rates.

Antibody-Drug Conjugate (ADC) Linker Architecture Payload Drug-to-Antibody Ratio (DAR) In Vitro Cytotoxicity (IC50) Reference(s)
Trastuzumab-MMAEBranched (with PEG8 equivalent)MMAE6 (Homogeneous)0.074 nM (BT-474 cells)[18]
Trastuzumab-MMAEBranched (with PEG4 equivalent)MMAE6 (Homogeneous)0.68 nM (BT-474 cells)[18]
Trastuzumab-MMAEHeterogeneousMMAE~5.4Similar to long branched linker[18]
Anti-HER2 ADCBranchedMMAFUp to 8Greater than linear linker ADC[5]

Table 3: Performance of Branched PEG Linkers in Antibody-Drug Conjugates. This table illustrates the ability of branched linkers to achieve high and homogeneous DARs, leading to potent in vitro cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, conjugation, and evaluation of branched PEG linker-drug conjugates.

Synthesis of a 4-arm PEG-NHS Ester Linker

This protocol describes the synthesis of a 4-arm PEG-NHS ester, a common reactive intermediate for conjugation to amine-containing molecules.

Materials:

  • 4-arm PEG-OH (pentaerythritol core)

  • Succinic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Synthesis of 4-arm PEG-succinate:

    • Dissolve 4-arm PEG-OH (1 equivalent) and succinic anhydride (8 equivalents) in anhydrous DCM.

    • Add triethylamine (8 equivalents) and stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

    • Concentrate the solution under reduced pressure.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

    • Characterize the product by ¹H NMR to confirm the formation of the succinate (B1194679) ester.

  • Activation with NHS:

    • Dissolve the 4-arm PEG-succinate (1 equivalent) in anhydrous DMF.

    • Add DCC (4.4 equivalents) and NHS (4.4 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the 4-arm PEG-NHS ester by adding cold diethyl ether.

    • Collect the product by filtration and dry under vacuum.

    • Characterize the final product by ¹H NMR and test for reactivity with a model amine.

Conjugation of a Monoclonal Antibody to a Branched PEG Linker

This protocol outlines the conjugation of an antibody to a pre-activated branched PEG linker targeting lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-arm PEG-NHS ester (from protocol 4.1)

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the 4-arm PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

    • Add the desired molar excess (e.g., 10-20 fold) of the activated PEG linker solution to the antibody solution with gentle mixing. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the ADC using an SEC column to remove unreacted PEG linker and other small molecules.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic potential of an ADC in vitro.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for a Trastuzumab-ADC)

  • Control cell line (low target expression)

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Remove the old medium and add the treatment solutions to the respective wells. Include untreated control wells.

    • Incubate the plates for a period that allows for drug-induced cytotoxicity (e.g., 72-96 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to branched PEG linkers in drug delivery.

Structural Comparison of Linear vs. Branched PEG Linkers

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker (4-arm) Linear_Start Functional Group A Linear_PEG -(CH2CH2O)n- Linear_Start->Linear_PEG Linear_End Functional Group B Linear_PEG->Linear_End Branched_Core Core PEG1 PEG Arm Branched_Core->PEG1 PEG2 PEG Arm Branched_Core->PEG2 PEG3 PEG Arm Branched_Core->PEG3 PEG4 PEG Arm Branched_Core->PEG4 Drug1 Drug PEG1->Drug1 Drug2 Drug PEG2->Drug2 Drug3 Drug PEG3->Drug3 Func_Group Functional Group PEG4->Func_Group

Caption: Structural comparison of linear and 4-arm branched PEG linkers.

Experimental Workflow for ADC Synthesis and Characterization

G Start Start: Antibody & Branched PEG Linker Activation Activate Branched PEG Linker (e.g., NHS ester formation) Start->Activation Conjugation Conjugate Activated Linker to Antibody (targeting Lysine residues) Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify ADC (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterize ADC Purification->Characterization DAR Determine DAR (HIC / Mass Spec) Characterization->DAR Purity Assess Purity & Aggregation (SEC) Characterization->Purity Binding Confirm Antigen Binding (ELISA / SPR) Characterization->Binding End Proceed to In Vitro/In Vivo Studies DAR->End Purity->End Binding->End

Caption: Workflow for ADC synthesis and characterization.

HER2 Signaling Pathway and ADC Mechanism of Action

G cluster_cell HER2-Positive Cancer Cell cluster_adc ADC Action HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS Internalization Internalization HER2->Internalization Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation ADC Trastuzumab-Branched PEG-Drug ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: HER2 signaling and the mechanism of a Trastuzumab-based ADC.

Conclusion and Future Perspectives

Branched PEG linkers represent a significant advancement in the field of drug delivery, offering tangible benefits in terms of pharmacokinetics, drug loading, and stability. Their application has been particularly impactful in the development of ADCs, where the ability to precisely control the DAR and improve the overall properties of the conjugate is critical for therapeutic success. As our understanding of the structure-activity relationships of these complex molecules grows, we can expect to see the development of even more sophisticated branched PEG architectures, including those with cleavable moieties for controlled drug release and multi-functional arms for combination therapies. The continued innovation in branched PEG linker technology will undoubtedly play a crucial role in the creation of safer and more effective medicines for a wide range of diseases.

References

Technical Guide: N-(Amino-PEG3)-N-bis(PEG4-Boc) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the trifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Amino-PEG3)-N-bis(PEG4-Boc). This molecule is a valuable tool in drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker architecture is crucial for therapeutic efficacy.

Core Compound Data

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring a terminal primary amine and two Boc-protected secondary amines. This structure allows for sequential conjugation, providing a versatile platform for constructing complex bioconjugates. The primary amine serves as an initial attachment point, while the Boc groups can be removed under acidic conditions to reveal two additional amine functionalities for further modification.

PropertyValueReference
CAS Number 2353409-57-9[1]
Molecular Formula C₃₈H₇₆N₂O₁₅[1]
Molecular Weight 805.02 g/mol [1]
Purity Typically >95%
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DCM, DMF
Storage Condition -20°C, desiccated

Applications in Drug Development

The unique branched structure of this linker is highly advantageous in the field of targeted protein degradation. It is primarily used as a PEG-based PROTAC linker, connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase ligand.[1] The PEG spacers enhance the solubility, stability, and pharmacokinetic properties of the resulting PROTAC molecule.[2]

The general workflow for synthesizing a PROTAC using this linker involves a modular, stepwise approach:

  • Initial Conjugation: The primary amine of the linker is coupled to a carboxylic acid on either the warhead or the E3 ligase ligand.

  • Boc Deprotection: The two Boc protecting groups are removed to expose the secondary amines.

  • Final Conjugation: The newly freed amines are coupled to the second component of the PROTAC.

This workflow is illustrated in the diagram below.

G cluster_0 Step 1: Initial Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Amide Coupling A Warhead-COOH (or E3 Ligand-COOH) C Warhead-(PEG3)-N-(PEG4-Boc)₂ A->C HATU, DIPEA DMF B H₂N-(PEG3)-N-(PEG4-Boc)₂ (Linker) B->C D Warhead-(PEG3)-N-(PEG4-NH₂)₂ C->D TFA, DCM F Final PROTAC Molecule D->F E E3 Ligand-COOH (or Warhead-COOH) E->F HATU, DIPEA DMF

Logical workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in utilizing N-(Amino-PEG3)-N-bis(PEG4-Boc) for PROTAC synthesis. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Initial Amide Coupling

This protocol describes the coupling of a molecule containing a carboxylic acid (Component A) to the primary amine of the linker.

Reagents and Materials:

  • Component A-COOH (e.g., warhead or E3 ligase ligand) (1.0 eq)

  • N-(Amino-PEG3)-N-bis(PEG4-Boc) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Standard glassware for organic synthesis under a nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add N-(Amino-PEG3)-N-bis(PEG4-Boc) to the reaction mixture.

  • Continue stirring the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup. Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected conjugate.[1]

Protocol 2: Boc Deprotection

This protocol details the removal of the two Boc protecting groups to expose the secondary amines.

Reagents and Materials:

  • Boc-protected conjugate from Protocol 1

  • DCM (Dichloromethane), anhydrous

  • TFA (Trifluoroacetic acid)

  • Ice bath

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-3 hours.

  • Monitor the reaction by LC-MS or TLC until the starting material is fully consumed.[3][4] For TLC, the deprotected product will be more polar (lower Rf) than the starting material.

  • Upon completion, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting product will be the amine as its TFA salt, which can often be used directly in the next step after thorough drying.

Protocol 3: Final Amide Coupling to a Protein

This protocol provides a general method for conjugating the newly exposed amine groups to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid).

Reagents and Materials:

  • Deprotected amine conjugate (TFA salt) from Protocol 2

  • Protein with accessible carboxyl groups

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the Activation Buffer.

  • Activation of Protein Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation: Dissolve the deprotected amine conjugate from Protocol 2 in the Conjugation Buffer. Add a 10- to 20-fold molar excess of this solution to the activated protein.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess linker and reagents.[5]

Experimental workflow for protein conjugation.

References

Methodological & Application

Application Notes and Protocols for N-(Amino-PEG3)-N-bis(PEG4-Boc) in Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. The N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications, particularly in the synthesis of ADCs.[1][2]

This linker features a primary amine for initial conjugation to an antibody and two Boc-protected amine groups on branched PEG chains. This branched structure allows for the attachment of two drug molecules to a single linker, potentially increasing the drug-to-antibody ratio (DAR) and enhancing therapeutic efficacy.[3] The integrated PEG spacers enhance the hydrophilicity of the ADC, which can mitigate aggregation, improve solubility, and lead to a better pharmacokinetic profile.[2][4][5][6]

These application notes provide a detailed protocol for the synthesis of an antibody-drug conjugate using the N-(Amino-PEG3)-N-bis(PEG4-Boc) linker. The methodology is based on established bioconjugation principles and serves as a comprehensive guide for researchers.

Key Advantages of the N-(Amino-PEG3)-N-bis(PEG4-Boc) Linker

  • Increased Drug-to-Antibody Ratio (DAR): The branched nature of the linker allows for the conjugation of two payload molecules per linker, enabling a higher and more defined DAR.[3]

  • Enhanced Hydrophilicity: The PEG components of the linker increase the overall hydrophilicity of the ADC, which can reduce aggregation and improve stability.[2][4][6]

  • Improved Pharmacokinetics: The hydrophilic PEG chains can create a "shield" around the payload, potentially extending the circulation half-life and reducing immunogenicity.[5][6]

  • Defined Spacer Length: The use of a monodisperse PEG linker provides a precise spacer between the antibody and the drug, which can be crucial for optimizing target antigen binding and reducing steric hindrance.[4]

Experimental Workflow

The synthesis of an ADC using the N-(Amino-PEG3)-N-bis(PEG4-Boc) linker is a multi-step process. It begins with the conjugation of the linker to the antibody, followed by the deprotection of the Boc groups, and finally the conjugation of the drug payload. The process concludes with the purification and characterization of the final ADC.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Payload Conjugation cluster_3 Step 4: Purification & Characterization A Antibody C Antibody-Linker Conjugate A->C EDC/NHS Chemistry B N-(Amino-PEG3)-N-bis(PEG4-Boc) B->C E Antibody-Linker-(NH2)2 C->E D Deprotection Agent (e.g., TFA) D->E G Antibody-Drug Conjugate (ADC) E->G F Activated Drug Payload F->G H Purification (e.g., SEC) G->H I Characterization (e.g., HIC-HPLC, MS) H->I J Final ADC Product I->J ADC_Signaling_Pathway A 1. ADC Binding to Cell Surface Antigen B 2. Internalization via Endocytosis A->B C 3. Trafficking to Lysosome B->C D 4. Linker Cleavage and Payload Release C->D E 5. Payload Binds to Intracellular Target (e.g., Tubulin, DNA) D->E F 6. Cell Cycle Arrest and Apoptosis E->F

References

Revolutionizing Targeted Protein Degradation: A Guide to Utilizing "N-(Amino-PEG3)-N-bis(PEG4-Boc)" in PROTAC Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the application of the novel, branched polyethylene (B3416737) glycol (PEG) linker, N-(Amino-PEG3)-N-bis(PEG4-Boc) , in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the key ternary complex.[][5][6] The unique branched architecture of N-(Amino-PEG3)-N-bis(PEG4-Boc) offers the potential to construct novel PROTACs with potentially enhanced properties.

Introduction to N-(Amino-PEG3)-N-bis(PEG4-Boc)

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterotrifunctional PEG linker. Its structure features a central nitrogen atom with three PEG arms: one terminating in a primary amine (-NH2) and two terminating in tert-butyloxycarbonyl (Boc)-protected amines. This design allows for a sequential and controlled conjugation strategy, which is essential for the modular assembly of PROTACs.[7]

Key Features:

  • Branched Structure: Enables the potential for creating PROTACs with multivalent binding capabilities or for attaching multiple E3 ligase ligands.

  • Hydrophilic PEG Spacers: The PEG chains enhance the aqueous solubility of the PROTAC molecule, a common challenge with these typically large and often hydrophobic compounds.[][6]

  • Orthogonal Protection Strategy: The free primary amine allows for the initial conjugation of either the warhead (targeting ligand) or the E3 ligase ligand, while the Boc-protected amines on the other two arms can be deprotected in a subsequent step for further conjugation.

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[2][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_outside->POI PROTAC_outside->PROTAC E3_Ligase_outside->E3_Ligase Synthesis_Workflow Start N-(Amino-PEG3)-N-bis(PEG4-Boc) + Warhead-COOH Step1 Step 1: Amide Coupling (HATU/DIPEA) Start->Step1 Intermediate1 Warhead-Linker-(Boc)2 Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Warhead-Linker-(NH2)2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU/DIPEA) Intermediate2->Step3 E3_Ligand + 2x E3 Ligase Ligand-COOH E3_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment with PROTAC Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting 4. Immunoblotting with Primary and Secondary Antibodies SDS_PAGE->Immunoblotting Detection 5. Chemiluminescent Detection and Data Analysis Immunoblotting->Detection

References

Application Notes and Protocols for the Conjugation of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"N-(Amino-PEG3)-N-bis(PEG4-Boc)" is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications, particularly in the development of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal primary amine, which serves as a versatile reactive handle for conjugation to various functional groups, and two tert-butyloxycarbonyl (Boc)-protected amine groups at the terminus of two separate PEG4 arms.

The branched structure allows for the potential attachment of two molecules of interest after deprotection of the Boc groups, offering a strategy to increase the valency or payload of a conjugate. The PEG spacers enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate, potentially reducing immunogenicity and improving therapeutic outcomes. The primary amine of this linker can be readily conjugated to molecules possessing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters). Following this initial conjugation, the Boc-protecting groups can be removed under acidic conditions to liberate the two terminal primary amines for subsequent modification.

This document provides detailed protocols for the conjugation of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" to primary amines on a target molecule (e.g., a protein or another small molecule with an available carboxylic acid) and the subsequent deprotection of the Boc groups.

Key Applications

  • PROTACs: This linker is well-suited for the synthesis of PROTACs, where it can connect a ligand for a target protein to two ligands for an E3 ubiquitin ligase, potentially enhancing the efficiency of ternary complex formation and subsequent protein degradation.

  • Antibody-Drug Conjugates (ADCs): The branched nature of the linker allows for the attachment of two drug molecules to a single conjugation site on an antibody, thereby increasing the drug-to-antibody ratio (DAR).

  • Targeted Drug Delivery: Functionalization of targeting ligands (e.g., peptides, aptamers) to create multivalent constructs for improved binding affinity and therapeutic efficacy.

  • Fluorescent Labeling and Imaging: Attachment of two reporter molecules (e.g., fluorophores) for signal amplification in various imaging applications.

Data Presentation

The following table summarizes representative data for the conjugation and deprotection steps. Please note that these values are illustrative and optimal conditions should be determined empirically for each specific application.

ParameterCondition ACondition BCondition C
Conjugation Step
Target MoleculeProtein (with accessible -COOH)Small Molecule (-COOH)Antibody (activated -COOH)
Molar Ratio (Linker:Target)10:15:120:1
Coupling ReagentsEDC/Sulfo-NHSHATU/DIPEAEDC/NHS
Reaction Time (hours)242
Conjugation Efficiency (%)859278
Yield of Conjugate (%)758565
Deprotection Step
Deprotection Reagent20% TFA in DCM4M HCl in Dioxane50% TFA in DCM
Reaction Time (minutes)306020
Deprotection Efficiency (%)>95>95>95
Overall Yield (%)718162

Experimental Protocols

Protocol 1: Conjugation of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of the linker to a carboxylic acid group on a target molecule, such as a protein or a small molecule, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • "N-(Amino-PEG3)-N-bis(PEG4-Boc)"

  • Carboxylic acid-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Reverse-Phase HPLC for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing target molecule in Activation Buffer. If the target molecule is not water-soluble, dissolve it in a minimal amount of DMF or DMSO first, and then dilute with Activation Buffer.

    • Dissolve "N-(Amino-PEG3)-N-bis(PEG4-Boc)" in Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of the target molecule, add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the active NHS ester.

  • Conjugation Reaction:

    • Immediately add a 5- to 20-fold molar excess of the "N-(Amino-PEG3)-N-bis(PEG4-Boc)" solution to the activated target molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine of the linker. The reaction with primary amines is most efficient at a pH of 7-8.[1]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

    • Purify the conjugate using SEC to remove excess linker, coupling reagents, and quenching solution. For smaller conjugates, Reverse-Phase HPLC may be more appropriate.

    • Monitor the purification process using UV-Vis spectroscopy (if the target molecule has a chromophore) or other appropriate analytical techniques such as HPLC-MS.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting groups from the PEG linker to expose the two terminal primary amines for further conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas source

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected conjugate in DCM.

    • Prepare a solution of 20-50% TFA in DCM (v/v). Caution: TFA is corrosive and should be handled in a fume hood.

    • Cool the conjugate solution in an ice bath.

  • Deprotection Reaction:

    • Add the TFA/DCM solution to the conjugate solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection.

  • Product Precipitation and Isolation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected product.

    • Centrifuge the mixture and decant the ether.

    • Wash the pellet with cold diethyl ether two more times.

    • Dry the final product under vacuum.

Mandatory Visualizations

G Experimental Workflow for Conjugation and Deprotection cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection A Prepare Target Molecule (-COOH) in Activation Buffer B Activate with EDC/NHS A->B Add EDC/NHS D Conjugate Linker to Activated Target Molecule B->D Add to Activated Target C Prepare Linker (N-(Amino-PEG3)-N-bis(PEG4-Boc)) in Coupling Buffer C->D E Quench Reaction D->E Add Quenching Solution F Purify Conjugate (SEC/HPLC) E->F G Dissolve Boc-Protected Conjugate in DCM F->G Lyophilize H Add TFA/DCM Solution G->H Acidic Condition I Precipitate with Cold Ether H->I J Isolate and Dry Final Product I->J

Caption: Workflow for the two-step conjugation and deprotection process.

PROTAC_MoA PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Application Note and Protocol: Boc Deprotection of N-(Amino-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1][2][3] Its stability under various conditions and its straightforward removal under mildly acidic conditions make it an ideal choice for multi-step synthetic strategies.[1][4] This document provides a detailed protocol for the acidic deprotection of the Boc groups from "N-(Amino-PEG3)-N-bis(PEG4-Boc)", a branched polyethylene (B3416737) glycol (PEG) linker. Such linkers are crucial in the development of complex biomolecules, including antibody-drug conjugates (ADCs), where precise control over reactive functional groups is essential.[4] The following protocols primarily utilize trifluoroacetic acid (TFA), a standard and highly effective reagent for Boc deprotection.[1][2]

Quantitative Data Summary

The successful deprotection of Boc-protected amines is dependent on several factors, including the acid concentration, solvent, temperature, and reaction time. The following table summarizes typical reaction conditions for Boc deprotection using trifluoroacetic acid (TFA), which serves as a reliable starting point for the deprotection of N-(Amino-PEG3)-N-bis(PEG4-Boc).

ParameterRecommended ValueSolventTemperatureTypical TimeReference
TFA Concentration 20-50% (v/v)Dichloromethane (B109758) (DCM)Room Temp (20-25°C)30 - 120 min[1][4][5]
HCl Concentration 4M1,4-DioxaneRoom Temp (20-25°C)30 min - 16 h[5][6][7]

Detailed Experimental Protocol

This protocol describes the removal of two Boc protecting groups from the terminal amines of N-(Amino-PEG3)-N-bis(PEG4-Boc) using a solution of trifluoroacetic acid in dichloromethane.

Materials and Reagents

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (B28343)

  • Solvents for TLC (e.g., DCM and Methanol)

  • Ninhydrin (B49086) stain or solution

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Fume hood

Procedure

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(Amino-PEG3)-N-bis(PEG4-Boc) substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[1][5]

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.[5]

  • Acid Addition: Under a fume hood, slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[4][5]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C).[1][2]

  • Monitoring: Monitor the reaction progress to ensure complete removal of the Boc groups. This is crucial to avoid unnecessary exposure to strong acid.[1][5] The reaction is typically complete within 30 to 120 minutes.[1]

    • Using Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., 9:1 DCM/Methanol). The deprotected product, being more polar due to the free amines, will have a lower Rf value than the Boc-protected starting material.[1] Visualize the spots with ninhydrin stain, which will turn purple in the presence of the newly formed primary amines.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5] To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure (co-evaporation). Repeat this step two more times.[5] The resulting product will be the triamine as its TFA salt.

Optional: Neutralization to Free Amine

If the free amine is required for subsequent steps, perform a basic work-up.

  • Dissolution: Dissolve the crude residue (the TFA salt) in DCM.

  • Neutralization: Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve.[1][5]

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final deprotected product, N-(Amino-PEG3)-N-bis(PEG4-amine).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection protocol.

G A Dissolve Substrate in Anhydrous DCM B Cool to 0°C (Ice Bath) A->B C Add 20-50% TFA (Slowly) B->C D Stir at Room Temp (30-120 min) C->D E Monitor by TLC (Ninhydrin Stain) D->E F Reaction Complete? E->F F->D No G Concentrate Under Reduced Pressure F->G Yes H Co-evaporate with Toluene (3x) G->H I Product: Amine TFA Salt H->I J Optional: Basic Work-up (NaHCO3 Wash) I->J If Required K Product: Free Amine J->K G cluster_0 1. Protonation cluster_1 2. Cleavage cluster_2 3. Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + TFA Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tButyl_Cation (CH3)3C+ Protonated_Boc->tButyl_Cation Loss of stable carbocation H_plus H+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Spontaneous

References

Application Notes: N-(Amino-PEG3)-N-bis(PEG4-Boc) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in drug delivery and bioconjugation. Its unique structure offers a versatile platform for the development of sophisticated therapeutic systems. The molecule features a central nitrogen atom, from which three PEG chains extend:

  • One short PEG chain (PEG3) terminated with a primary amine (-NH2): This primary amine serves as a reactive handle for conjugation to targeting moieties, drugs, or nanoparticles.

  • Two longer PEG chains (PEG4) terminated with tert-butyloxycarbonyl (Boc) protected amines: The Boc protecting groups allow for controlled, stepwise chemical modifications. Their removal under acidic conditions unmasks two additional primary amines, enabling further functionalization.

This trifunctional nature allows for the creation of complex, multi-component drug delivery vehicles with precise control over their architecture and functionality.

2. Key Advantages in Targeted Drug Delivery

The structural characteristics of N-(Amino-PEG3)-N-bis(PEG4-Boc) provide several advantages:

  • Enhanced Biocompatibility and Stealth Properties: The PEG chains create a hydrophilic shield around the drug or nanoparticle, which can reduce recognition by the reticuloendothelial system (RES), leading to prolonged circulation times in the bloodstream and reduced immunogenicity.

  • Versatile Conjugation Chemistry: The primary amine allows for straightforward conjugation to a wide range of molecules, including proteins, antibodies, peptides (e.g., RGD for tumor targeting), and small molecule drugs, typically through amide bond formation.

  • Controlled Multi-Functionality: The Boc-protected amines offer the potential for orthogonal chemistry. After conjugating a targeting ligand to the primary amine, the Boc groups can be removed to attach other molecules, such as imaging agents or additional therapeutic payloads.

  • Improved Solubility: The hydrophilic nature of the PEG chains can significantly improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Platform for Dendritic Architectures: This molecule can serve as a building block for creating dendritic or branched polymer-drug conjugates, which can enhance drug loading and optimize pharmacokinetic properties.

3. Applications in Drug Delivery Systems

N-(Amino-PEG3)-N-bis(PEG4-Boc) and similar branched PEG linkers are instrumental in the design of various targeted drug delivery platforms:

  • Targeted Nanoparticle Formulation: The linker can be incorporated into the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles). The primary amine is used to attach a targeting ligand that directs the nanoparticle to specific cells or tissues. The branched PEG structure provides a dense "stealth" layer.

  • Antibody-Drug Conjugates (ADCs): While traditional ADCs use linkers attached to native amino acid residues, branched PEG linkers can be used to increase the drug-to-antibody ratio (DAR) in a controlled manner and improve the overall pharmacokinetic profile of the conjugate.

  • Self-Assembling Prodrugs: By conjugating hydrophobic drugs to the different arms of the PEG linker, it is possible to create amphiphilic molecules that self-assemble into micelles or nanoparticles in an aqueous environment, encapsulating the drug until it reaches its target.

4. Quantitative Data Summary

The following tables summarize typical quantitative data obtained when using branched PEG linkers, like N-(Amino-PEG3)-N-bis(PEG4-Boc), in the formulation of targeted nanoparticles. The data is representative of what is found in the literature for similar systems.

Table 1: Physicochemical Properties of Targeted Nanoparticles

Parameter Untargeted Nanoparticles Targeted Nanoparticles (with Linker) Typical Range/Value
Hydrodynamic Diameter (nm) 100 - 120 110 - 140 Increase due to ligand conjugation
Polydispersity Index (PDI) < 0.2 < 0.2 Indicates a narrow size distribution
Zeta Potential (mV) -15 to -25 -10 to -20 Change indicates surface modification
Drug Loading Content (%) 5 - 10 5 - 10 Generally unaffected by surface ligand

| Encapsulation Efficiency (%) | > 90 | > 90 | High efficiency is desirable |

Table 2: In Vitro Performance of Targeted Nanoparticles

Parameter Untargeted Nanoparticles Targeted Nanoparticles (with Linker) Method
Cellular Uptake (Target Cells) Baseline (1x) 2x - 5x higher Flow Cytometry / Confocal Microscopy
Cellular Uptake (Non-Target Cells) Baseline (1x) ~1x Flow Cytometry / Confocal Microscopy
IC50 (Target Cells) 500 nM 100 nM MTT / CellTiter-Glo Assay

| IC50 (Non-Target Cells) | 480 nM | 450 nM | MTT / CellTiter-Glo Assay |

Diagrams

G Conceptual Workflow for Targeted Nanoparticle Synthesis cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Nanoparticle Formulation cluster_2 Step 3: Optional Deprotection & Further Conjugation Linker N-(Amino-PEG3)-N-bis(PEG4-Boc) Functionalized_Linker Ligand-PEG-bis(Boc) Linker->Functionalized_Linker Conjugation (Amide Coupling) Ligand Targeting Ligand (e.g., RGD Peptide) Activated_Ligand Activated Ligand (e.g., NHS-ester) Ligand->Activated_Ligand Activation Activated_Ligand->Functionalized_Linker Conjugation (Amide Coupling) Targeted_NP Targeted Nanoparticle Functionalized_Linker->Targeted_NP Self-Assembly / Emulsion Functionalized_Linker->Targeted_NP Core Nanoparticle Core (e.g., PLGA) Core->Targeted_NP Self-Assembly / Emulsion Drug Therapeutic Drug Drug->Targeted_NP Self-Assembly / Emulsion Deprotected_NP Deprotected Targeted NP Targeted_NP->Deprotected_NP Acidic Deprotection (TFA) Targeted_NP->Deprotected_NP Multifunctional_NP Multifunctional Nanoparticle Deprotected_NP->Multifunctional_NP Secondary Conjugation Imaging_Agent Imaging Agent Imaging_Agent->Multifunctional_NP Secondary Conjugation

Caption: Workflow for creating multifunctional nanoparticles.

G Targeted Nanoparticle Action and Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Targeted Nanoparticle (Drug-Loaded) Receptor Target Receptor (e.g., Integrin) NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. pH-triggered Release Target_Pathway Apoptotic Signaling Pathway Drug_Release->Target_Pathway 5. Drug Action Apoptosis Cell Death Target_Pathway->Apoptosis

Caption: Mechanism of targeted nanoparticle delivery and action.

Experimental Protocols

Protocol 1: Conjugation of a Targeting Peptide to the Linker

This protocol describes the conjugation of a targeting peptide (e.g., cRGDfK with a reactive carboxyl group) to the primary amine of N-(Amino-PEG3)-N-bis(PEG4-Boc) using carbodiimide (B86325) chemistry.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • Targeting peptide (e.g., cRGDfK)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Activation:

    • Dissolve the targeting peptide (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the peptide solution.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to form the NHS-ester activated peptide.

  • Conjugation Reaction:

    • Dissolve N-(Amino-PEG3)-N-bis(PEG4-Boc) (1 equivalent) in anhydrous DMF.

    • Add the activated peptide solution to the linker solution.

    • Add DIPEA (3 equivalents) to act as a base and catalyze the reaction.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Purification and Characterization:

    • Monitor the reaction by LC-MS.

    • Once complete, quench the reaction with a small amount of water.

    • Purify the product (Ligand-PEG3-N-bis(PEG4-Boc)) by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Formulation of Targeted Lipid Nanoparticles

This protocol describes the formulation of drug-loaded lipid nanoparticles (LNPs) incorporating the peptide-conjugated linker from Protocol 1.

Materials:

  • Peptide-conjugated linker (from Protocol 1)

  • Structural lipid (e.g., DSPC)

  • Helper lipid (e.g., Cholesterol)

  • Cationic lipid (e.g., DLin-MC3-DMA) for nucleic acid delivery, or neutral for small molecules

  • Therapeutic drug (e.g., Doxorubicin or siRNA)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Phase Preparation:

    • Dissolve the structural lipid, helper lipid, cationic/neutral lipid, and the peptide-conjugated linker in ethanol. A typical molar ratio might be 50:38.5:10:1.5.

    • If encapsulating a hydrophobic drug, dissolve it in this lipid-ethanol mixture.

  • Aqueous Phase Preparation:

    • Dissolve the hydrophilic drug or nucleic acid in the citrate buffer (pH 4.0).

  • Nanoparticle Assembly:

    • Set up the microfluidic mixing device.

    • Pump the lipid-ethanol phase through one inlet and the aqueous phase through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

    • The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the drug.

  • Purification and Buffer Exchange:

    • Collect the nanoparticle suspension from the outlet.

    • Dialyze the suspension against PBS (pH 7.4) for 24 hours using a dialysis cassette to remove the ethanol and unencapsulated drug, and to neutralize the pH.

  • Sterilization:

    • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile suspension at 4°C.

Protocol 3: Characterization of Targeted Nanoparticles

This protocol outlines the key characterization steps for the formulated nanoparticles.

Materials:

  • Formulated nanoparticle suspension

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • HPLC system with a UV-Vis or fluorescence detector

  • Triton X-100 Lysis Buffer

Procedure:

  • Size and Polydispersity Measurement:

    • Dilute the nanoparticle suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and Polydispersity Index (PDI) using DLS. An acceptable PDI is typically < 0.2.

  • Zeta Potential Measurement:

    • Dilute the nanoparticle suspension in deionized water.

    • Measure the surface charge (zeta potential) of the nanoparticles. This helps confirm surface modification and predict stability.

  • Morphology Analysis:

    • Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Negatively stain with uranyl acetate (B1210297) or phosphotungstic acid.

    • Visualize the nanoparticles using TEM to confirm their size and spherical morphology.

  • Drug Loading and Encapsulation Efficiency:

    • Lyse a known amount of the nanoparticle suspension using a detergent like Triton X-100 to release the encapsulated drug.

    • Quantify the total amount of drug using HPLC.

    • Separately, measure the amount of free (unencapsulated) drug in the supernatant after ultracentrifugation of the nanoparticle suspension.

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Total initial mass of drug) x 100

Application Notes and Protocols for Surface Modification of Nanoparticles with N-(Amino-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. This process creates a hydrophilic shield on the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize aggregation, and prolong systemic circulation time by evading the mononuclear phagocyte system.[1][2]

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using the heterobifunctional, branched PEG linker, N-(Amino-PEG3)-N-bis(PEG4-Boc) . This unique linker possesses a terminal primary amine for covalent attachment to nanoparticles with surface carboxyl groups. The two branched PEG4 arms are terminated with tert-butyloxycarbonyl (Boc)-protected amines. This Boc protection allows for a multi-step functionalization strategy, where the initial nanoparticle conjugation is followed by deprotection to reveal primary amines for the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads.

Physicochemical Properties of N-(Amino-PEG3)-N-bis(PEG4-Boc)

PropertyValue
Molecular Formula C40H80N2O16
Molecular Weight 857.07 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, Dichloromethane) and water
Functional Groups Primary Amine (-NH2), Two Boc-protected Amines (-NHBoc)

Applications in Nanoparticle Surface Modification

The unique branched structure and orthogonal protecting groups of N-(Amino-PEG3)-N-bis(PEG4-Boc) make it a versatile tool for advanced nanoparticle engineering:

  • Enhanced Stealth Properties: The dense PEG layer created by the branched structure provides superior steric hindrance, further minimizing protein adsorption and enhancing circulation half-life compared to linear PEG linkers of similar molecular weight.[3][4]

  • Multifunctionalization: The two terminal Boc-protected amines, once deprotected, offer multiple sites for the conjugation of different molecules, enabling the development of theranostic nanoparticles or particles with dual-targeting capabilities.

  • Controlled Surface Chemistry: The stepwise modification allows for precise control over the nanoparticle's surface chemistry. The initial PEGylation step improves nanoparticle stability, and the subsequent deprotection and conjugation steps allow for the introduction of sensitive biomolecules under milder conditions.

Experimental Protocols

These protocols are designed for the surface modification of nanoparticles that present carboxyl groups on their surface (e.g., PLGA, silica, or carboxyl-functionalized metallic nanoparticles).

Protocol 1: Covalent Conjugation of N-(Amino-PEG3)-N-bis(PEG4-Boc) to Carboxylated Nanoparticles

This protocol details the amide bond formation between the primary amine of the PEG linker and the carboxyl groups on the nanoparticle surface using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units with a molecular weight cutoff (MWCO) appropriate for the nanoparticle size

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming a more stable NHS ester intermediate.[5]

  • Conjugation Reaction:

    • Dissolve N-(Amino-PEG3)-N-bis(PEG4-Boc) in a minimal amount of anhydrous DMF or DMSO.

    • Add the dissolved PEG linker to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the PEG linker over the nanoparticle surface carboxyl groups is recommended as a starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and stir for 15-30 minutes to deactivate any unreacted NHS esters.

    • Purify the PEGylated nanoparticles by transferring the suspension to an appropriate centrifugal filter unit.

    • Centrifuge the unit according to the manufacturer's instructions to remove unreacted PEG linker, EDC, NHS, and quenching reagents.

    • Wash the nanoparticles by resuspending the pellet in Coupling Buffer and repeating the centrifugation step. Perform at least three wash cycles.

    • After the final wash, resuspend the purified N-(Amino-PEG3)-N-bis(PEG4-Boc)-modified nanoparticles in the desired buffer for storage at 4°C.

Protocol 2: Deprotection of Boc Groups on the Nanoparticle Surface

This protocol describes the removal of the Boc protecting groups from the PEGylated nanoparticles to expose the terminal primary amines for subsequent conjugation.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)-modified nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units with an appropriate MWCO

Procedure:

  • Nanoparticle Preparation:

    • Lyophilize or carefully dry the purified PEGylated nanoparticles to remove water, as it can interfere with the deprotection reaction.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% (v/v) TFA in DCM.[6]

    • Resuspend the dried nanoparticles in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by testing for the presence of the Boc group using analytical techniques if desired.

  • Purification:

    • Remove the TFA and DCM by rotary evaporation or under a gentle stream of nitrogen in a fume hood.

    • Wash the resulting amine-terminated PEGylated nanoparticles extensively with PBS (pH 7.4) using centrifugal filter units to remove residual acid and byproducts.[7]

    • Ensure the pH of the final nanoparticle suspension is neutral by checking with pH paper or a pH meter.

    • Resuspend the purified nanoparticles with exposed amine groups in the desired buffer for the next conjugation step or for storage.

Characterization of Modified Nanoparticles

It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization and assess their physicochemical properties.

Data Presentation: Expected Changes in Nanoparticle Properties

The following table summarizes the expected changes in key quantitative parameters for a hypothetical 100 nm carboxylated nanoparticle throughout the surface modification process.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles (Bare) 100 ± 5< 0.15-35 ± 5
After PEGylation with N-(Amino-PEG3)-N-bis(PEG4-Boc) 120 ± 7< 0.20-15 ± 5
After Boc Deprotection 122 ± 8< 0.20+10 ± 5

Note: These values are illustrative and will vary depending on the core nanoparticle material, size, and the specific reaction conditions.

Characterization Techniques
  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter after each step indicates the successful addition of the PEG linker.[1]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A decrease in the negative charge after PEGylation and a shift to a positive charge after Boc deprotection confirms the chemical modifications.[1][8]

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and aggregation state of the nanoparticles. The core size should remain unchanged throughout the modification process.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present on the nanoparticle surface. The appearance of characteristic amide and PEG peaks after conjugation, and the disappearance of the Boc-related peaks after deprotection, can confirm the reactions.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker grafted onto the nanoparticle surface by measuring the weight loss at the degradation temperature of the polymer.[9]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface, confirming the presence of nitrogen and changes in the carbon and oxygen signals after modification.

Visualizing the Workflow and Logic

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Deprotection start Carboxylated Nanoparticles activation Activate Carboxyl Groups (EDC/NHS in MES Buffer) start->activation 1a conjugation Conjugate with N-(Amino-PEG3)-N-bis(PEG4-Boc) activation->conjugation 1b purification1 Quench and Purify (Centrifugal Filtration) conjugation->purification1 1c pegylated_np Boc-Protected PEGylated Nanoparticles purification1->pegylated_np 1d deprotection Remove Boc Groups (TFA in DCM) pegylated_np->deprotection Proceed to Deprotection purification2 Purify (Centrifugal Filtration) deprotection->purification2 2a final_np Amine-Terminated PEGylated Nanoparticles purification2->final_np 2b

Caption: Step-by-step workflow for surface modification.

Logical Relationship of Surface Chemistry Changes

G node_start NP-COOH node_peg NP-PEG-NHBoc node_start->node_peg EDC/NHS Coupling + H2N-PEG-NHBoc node_final NP-PEG-NH2 node_peg->node_final TFA/DCM Deprotection

Caption: Transformation of nanoparticle surface chemistry.

References

Experimental workflow for peptide labeling with "N-(Amino-PEG3)-N-bis(PEG4-Boc)"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Peptide Labeling with N-(Amino-PEG3)-N-bis(PEG4-Boc)

Harnessing Branched PEG Linkers for Advanced Peptide Modification

Introduction

The modification of therapeutic peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in drug development.[1][2][3] It serves to enhance the pharmacokinetic and pharmacodynamic properties of peptides by increasing hydrodynamic volume, improving solubility, and shielding the peptide from enzymatic degradation and renal clearance.[1][3][] The "N-(Amino-PEG3)-N-bis(PEG4-Boc)" reagent is a novel, branched PEG linker designed for advanced bioconjugation strategies. This trifunctional molecule features a single primary amine for initial peptide conjugation and two Boc-protected amines. After deprotection, these secondary amines become available for the attachment of additional moieties, such as targeting ligands, imaging agents, or a second therapeutic molecule, enabling the creation of complex, multifunctional peptide conjugates.

This application note provides a detailed experimental workflow for the successful labeling of a model peptide containing a C-terminal carboxylic acid with the "N-(Amino-PEG3)-N-bis(PEG4-Boc)" linker. The process involves a three-stage workflow: (1) initial conjugation of the linker to the peptide via amide bond formation, (2) removal of the Boc protecting groups, and (3) purification and analysis of the final product.

Core Applications:

  • Creation of Bivalent Ligands: Attach two targeting molecules to a peptide scaffold for enhanced avidity.

  • Drug Delivery Systems: Conjugate both a targeting peptide and a small molecule drug.[]

  • Improving Pharmacokinetics: The branched PEG structure significantly increases the hydrodynamic radius of the peptide.[1][5]

  • Multimodal Imaging: Attach both a fluorescent dye and a radioisotope for dual imaging applications.

Experimental Protocols

This workflow details the conjugation of the linker to a peptide's C-terminal carboxyl group.

Stage 1: Peptide-Linker Conjugation via EDC/NHS Chemistry

This stage activates the peptide's C-terminal carboxyl group using EDC and Sulfo-NHS, creating a stable intermediate that reacts with the primary amine of the "N-(Amino-PEG3)-N-bis(PEG4-Boc)" linker.[6][7][8][9]

Materials and Reagents:

  • Target Peptide (with a single carboxyl group for conjugation)

  • N-(Amino-PEG3)-N-bis(PEG4-Boc) Linker

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Quenching Solution: 2 M Hydroxylamine (B1172632), pH 8.5

  • Anhydrous Dimethylformamide (DMF)

  • Ultrapure Water

Procedure:

  • Peptide Preparation: Dissolve the target peptide in Activation Buffer to a final concentration of 10 mg/mL.

  • Linker Preparation: Dissolve the "N-(Amino-PEG3)-N-bis(PEG4-Boc)" linker in anhydrous DMF to a concentration of 50 mg/mL.

  • Activation of Peptide:

    • To the peptide solution, add EDC to a final concentration of 4 mM and Sulfo-NHS to 10 mM.

    • Incubate for 15-20 minutes at room temperature with gentle mixing.[7][9]

  • Conjugation Reaction:

    • Adjust the pH of the activated peptide solution to 7.5 by adding a small volume of 1 M Sodium Phosphate Buffer, pH 8.5.

    • Immediately add a 5-fold molar excess of the dissolved linker to the activated peptide solution.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle agitation.

  • Quenching: Add hydroxylamine solution to a final concentration of 20 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Purify the resulting "Peptide-PEG3-N-bis(PEG4-Boc)" conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][11][12]

Stage 2: Boc Protecting Group Removal

This stage exposes the two terminal amines on the PEG4 arms by cleaving the Boc protecting groups under acidic conditions using Trifluoroacetic Acid (TFA).[13][14][15]

Materials and Reagents:

  • Lyophilized Peptide-PEG3-N-bis(PEG4-Boc) conjugate

  • Deprotection Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

  • 0.1% TFA in Ultrapure Water

Procedure:

  • Preparation: Place the lyophilized conjugate from Stage 1 into a clean, dry reaction vial.

  • Deprotection:

    • Add the chilled Deprotection Cocktail to the vial (approx. 1 mL per 10 mg of peptide).

    • Incubate the reaction for 2 hours at room temperature with occasional swirling.[15]

  • Precipitation:

    • Add the reaction mixture dropwise into a 50 mL centrifuge tube containing 30 mL of cold diethyl ether. A white precipitate of the deprotected peptide should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Pelleting and Washing:

    • Centrifuge the tube at 4,000 x g for 10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet twice by resuspending in 10 mL of cold diethyl ether, vortexing briefly, and centrifuging.

  • Drying and Storage: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. Re-dissolve the final "Peptide-PEG3-N-bis(PEG4-NH2)" product in 0.1% TFA for analysis or downstream applications.

Data Presentation

Quantitative analysis at each stage is critical for success. Mass spectrometry provides definitive confirmation of each reaction step, while RP-HPLC is used for purification and purity assessment.[16][17][18]

Table 1: Summary of Reagents and Molar Ratios

Component Role Recommended Molar Excess (relative to Peptide)
Target Peptide Substrate 1x
EDC Carboxyl Activator 40x
Sulfo-NHS Stabilizer for Activated Ester 100x
N-(Amino-PEG3)-N-bis(PEG4-Boc) Linker 5x
Hydroxylamine Quenching Agent 200x

| Trifluoroacetic Acid (TFA) | Boc Deprotection Agent | Large Excess |

Table 2: RP-HPLC Purification Parameters

Parameter Condition
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm

| Column Temperature | 45°C[11] |

Note: The increased hydrophilicity from the PEG linker will typically cause the labeled peptide to elute earlier than the unlabeled peptide.[19]

Table 3: Expected Mass Spectrometry Results (Illustrative Example)

Species Expected Mass (Da) Observed Mass (m/z) Status
Unmodified Peptide 1500.0 1501.1 [M+H]⁺ Starting Material
Peptide-PEG3-N-bis(PEG4-Boc) 2404.0 2405.0 [M+H]⁺ Stage 1 Product

| Peptide-PEG3-N-bis(PEG4-NH2) | 2204.0 | 2205.0 [M+H]⁺ | Final Product |

Mandatory Visualizations

Experimental Workflow Diagram

G Peptide Target Peptide (C-Terminal COOH) Activation Activate with EDC/Sulfo-NHS in MES Buffer, pH 6.0 Peptide->Activation 1 Conjugation Conjugation Reaction in Phosphate Buffer, pH 7.5 Activation->Conjugation 2 Linker N-(Amino-PEG3)-N-bis(PEG4-Boc) Linker->Conjugation Purification1 Purification 1 (RP-HPLC) Conjugation->Purification1 3 Intermediate Intermediate Product: Peptide-Linker-bis(Boc) Purification1->Intermediate 4 Deprotection Boc Deprotection (95% TFA Cocktail) Intermediate->Deprotection 5 Purification2 Purification 2 & Analysis (RP-HPLC & LC-MS) Deprotection->Purification2 6 FinalProduct Final Product: Peptide-Linker-bis(NH2) Purification2->FinalProduct

Caption: Workflow for peptide labeling and deprotection.

Hypothetical Application: Blocking a GPCR Signaling Pathway

G cluster_cell Cell Membrane GPCR GPCR G_Protein G-Protein (Inactive) GPCR->G_Protein Activates LabeledPeptide Labeled Peptide Antagonist (e.g., with Imaging Agent) LabeledPeptide->GPCR Binds & Blocks Ligand Endogenous Ligand Ligand->GPCR G_Protein_A G-Protein (Active) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger No Production Response Cellular Response SecondMessenger->Response Inhibited

Caption: Labeled peptide blocks GPCR signaling pathway.

References

Application Notes and Protocols for Amine-Reactive Chemistry Using "N-(Amino-PEG3)-N-bis(PEG4-Boc)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies. Its unique architecture, featuring a single primary amine and two Boc-protected primary amines, offers a versatile platform for the synthesis of complex biomolecules. The primary amine serves as a reactive handle for initial conjugation to proteins, peptides, or other molecules via amine-reactive chemistries. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) groups unveils two additional primary amines, enabling the attachment of further moieties.[1][2]

The branched PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugate, making this linker particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3][4] In ADCs, the branched structure allows for an increase in the drug-to-antibody ratio (DAR), potentially leading to enhanced therapeutic efficacy.[3][5] For PROTACs, this linker can be used to connect a target protein ligand and an E3 ligase ligand, with the PEG chain improving solubility and optimizing the spatial orientation of the binding elements.[6][7]

These application notes provide detailed protocols for the use of N-(Amino-PEG3)-N-bis(PEG4-Boc) in a sequential conjugation workflow, covering the initial amine-reactive coupling, Boc deprotection, and subsequent functionalization.

Data Presentation

The use of branched PEG linkers can significantly impact the physicochemical properties and efficacy of bioconjugates. The following tables provide illustrative data on how such linkers can influence key parameters in the context of Antibody-Drug Conjugates.

Table 1: Influence of Linker Architecture on Drug-to-Antibody Ratio (DAR)

Linker TypeTarget ProteinConjugation ChemistryAverage DARReference
Linear PEGTrastuzumabCysteine-Maleimide3.8[8]
Branched PEG Trastuzumab Amine-NHS Ester 6.2 Illustrative
Linear PEGAnti-HER2 mAbEnzymatic2.0[5]
Branched PEG Anti-HER2 mAb Enzymatic & Click Chemistry 6.0 [8]

Table 2: Effect of PEGylation on ADC Hydrophobicity and Aggregation

ADC ConstructLinker TypeHydrophobicity (HIC Retention Time)Aggregation (%) (SEC Analysis)Reference
ADC with non-PEG linkerNon-PEG15.2 min8.5[9]
ADC with linear PEG linkerLinear PEG12.8 min4.2[9]
ADC with branched PEG linker Branched PEG 11.5 min 2.1 Illustrative

Experimental Protocols

Protocol 1: Conjugation of N-(Amino-PEG3)-N-bis(PEG4-Boc) to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of the primary amine of the linker to available lysine (B10760008) residues on a target protein, such as an antibody, that has been activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Target protein (e.g., monoclonal antibody)

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • Amine-reactive crosslinker (e.g., BS3, a homobifunctional NHS ester)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0[10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.[10][11]

  • Activation of Protein (if not already activated):

    • Prepare a stock solution of the NHS ester crosslinker (e.g., BS3) in anhydrous DMF or DMSO.

    • Add a 10- to 20-fold molar excess of the crosslinker to the protein solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[12]

  • Linker Conjugation:

    • Prepare a 10-20 mM stock solution of N-(Amino-PEG3)-N-bis(PEG4-Boc) in anhydrous DMF or DMSO.

    • Add a 10- to 50-fold molar excess of the linker solution to the activated protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein-linker conjugate using an SEC system to remove excess linker and quenching reagents.

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the purified conjugate.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting groups from the conjugated linker to expose the two terminal primary amines for subsequent reactions.

Materials:

  • Purified protein-linker conjugate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)[13][14]

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Buffer exchange system (e.g., dialysis or centrifugal filters)

Procedure:

  • Reaction Setup:

    • Lyophilize the purified protein-linker conjugate to remove aqueous buffer.

    • Dissolve the dried conjugate in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to a final concentration of 20-50% (v/v).[14]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the deprotection reaction by taking small aliquots and analyzing via LC-MS to confirm the loss of the Boc groups (mass change of -100.12 Da per group). The reaction is typically complete within 1-2 hours.[13]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • For applications where the TFA salt is acceptable, the product can be carried forward.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[14]

    • Exchange the deprotected conjugate into a desired aqueous buffer using dialysis or centrifugal filters.

Protocol 3: Conjugation of a Second Moiety to the Deprotected Linker

This protocol outlines the conjugation of a second molecule (e.g., a cytotoxic drug, a fluorophore) containing an amine-reactive group (e.g., NHS ester) to the newly exposed amines on the protein-linker conjugate.

Materials:

  • Deprotected protein-linker conjugate from Protocol 2

  • NHS ester-functionalized second moiety

  • Conjugation Buffer: PBS, pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Reaction Setup:

    • Dissolve the deprotected protein-linker conjugate in Conjugation Buffer.

    • Prepare a stock solution of the NHS ester-functionalized second moiety in anhydrous DMF or DMSO.

    • Add a 3- to 10-fold molar excess of the second moiety solution per available amine on the linker to the conjugate solution. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final bioconjugate using SEC to remove unreacted second moiety and quenching reagents.

    • For ADCs, HIC can be used to separate species with different drug-to-antibody ratios.[]

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling or DAR using techniques such as UV-Vis spectroscopy, HIC, and Mass Spectrometry.[16][17][18]

Visualizations

Workflow for Sequential Conjugation using N-(Amino-PEG3)-N-bis(PEG4-Boc) cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation Protein Target Protein (e.g., Antibody) Activated_Protein Activated Protein (e.g., with NHS ester) Protein->Activated_Protein Activation Linker N-(Amino-PEG3)-N-bis(PEG4-Boc) Conjugate_Boc Protein-Linker Conjugate (Boc-protected) Linker->Conjugate_Boc Activated_Protein->Conjugate_Boc Amine Reaction Deprotection Boc Deprotection (TFA/DCM) Conjugate_Boc->Deprotection Conjugate_Deprotected Deprotected Conjugate ( exposes 2x -NH2) Deprotection->Conjugate_Deprotected Final_Conjugate Final Bioconjugate (e.g., ADC with DAR > 1) Conjugate_Deprotected->Final_Conjugate Amine Reaction Payload Payload Molecule (e.g., Drug-NHS) Payload->Final_Conjugate Conceptual Application in a Trivalent Bioconjugate Targeting_Molecule Targeting Moiety (e.g., Antibody) Branched_Linker N-(Amino-PEG3)-N- bis(PEG4-amine) core Targeting_Molecule->Branched_Linker Primary Amine Linkage Payload1 Payload 1 Branched_Linker->Payload1 Secondary Amine Linkage Payload2 Payload 2 Branched_Linker->Payload2 Secondary Amine Linkage

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in "N-(Amino-PEG3)-N-bis(PEG4-Boc)" Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during conjugation reactions involving the branched PEG linker, "N-(Amino-PEG3)-N-bis(PEG4-Boc)".

Frequently Asked Questions (FAQs)

Q1: What is "N-(Amino-PEG3)-N-bis(PEG4-Boc)" and what are its primary reactive groups?

"N-(Amino-PEG3)-N-bis(PEG4-Boc)" is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. It features a single primary amine (-NH2) on a PEG3 arm, which is readily available for conjugation. The other two arms are longer PEG4 chains, each terminating in a Boc-protected amine. This structure allows for a sequential conjugation strategy: first, the primary amine is reacted, and subsequently, the two Boc-protected amines can be deprotected to expose them for further conjugation.

Q2: What is the most common reason for low yield in the initial conjugation step?

Low yield in the initial conjugation of the primary amine is often due to suboptimal reaction conditions, particularly pH, or the deactivation of the coupling partner (e.g., an NHS ester). Primary amines react most efficiently with N-hydroxysuccinimide (NHS) esters in a pH range of 7.2-8.5.[1] If the pH is too low, the amine will be protonated and thus less nucleophilic, slowing down the reaction.[1] Conversely, at a very high pH, the NHS ester itself can hydrolyze, reducing the amount of active reagent available for conjugation.

Q3: Can the branched structure of the linker cause steric hindrance?

Yes, the branched nature of this PEG linker can introduce steric hindrance, potentially lowering the reaction yield.[2][3] The PEG chains, while enhancing solubility, can create a "molecular shield" that may impede the primary amine's access to the reactive site on the target molecule, especially if the target is large or has a complex three-dimensional structure.[4][5]

Q4: I'm seeing multiple products after my initial conjugation reaction. What could be the cause?

The presence of multiple products could be due to several factors:

  • Reaction with secondary amines: If your target molecule contains secondary amines, they may also react with your coupling reagent, although typically at a slower rate than primary amines.

  • Side reactions of the coupling reagent: For example, if using EDC/NHS chemistry to conjugate to a carboxylic acid, the activated acid can react with other nucleophiles present in the reaction mixture.

  • Polydispersity of the PEG linker: While this specific linker is a discrete PEG, always ensure the purity of your starting material. Polydisperse PEG linkers can lead to a mixture of final products with different molecular weights.

Q5: What is the best method to purify the mono-conjugated product?

Purification of PEGylated molecules can be challenging due to their high polarity and potential for streaking on normal-phase silica (B1680970) gel.[1]

  • Reverse-Phase HPLC (RP-HPLC): This is a high-resolution technique well-suited for purifying PEGylated compounds. A C18 or C8 column with a water/acetonitrile or water/methanol gradient is typically effective. Using a modifier like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) can improve peak shape.[1]

  • Size Exclusion Chromatography (SEC): This method is useful for separating the larger PEGylated conjugate from smaller, unreacted molecules.[1]

  • Flash Chromatography on Silica Gel: This can be effective, but often requires specific solvent systems to prevent streaking. A common approach is to use a chloroform/methanol or DCM/methanol eluent. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (0.1-1%) can help to reduce tailing and improve the recovery of amine-containing compounds.[1]

Q6: After the initial conjugation, I'm struggling with the deprotection of the two Boc groups. What are common issues?

Incomplete deprotection is a frequent problem. The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[6]

  • Insufficient Acid Strength or Concentration: A low concentration of TFA (e.g., <20% in DCM) may not be sufficient for complete deprotection, especially given the potential for steric hindrance around the Boc-protected amines.[6]

  • Inadequate Reaction Time: Deprotection is a kinetic process. Short reaction times may not allow the reaction to go to completion.[6]

  • Steric Hindrance: The bulky PEG chains and the conjugated molecule can hinder the access of TFA to the Boc groups, slowing down the deprotection rate.[6]

Q7: I'm observing side products after the Boc deprotection step. What are they and how can I prevent them?

A common side reaction during Boc deprotection is the alkylation of electron-rich amino acid residues (like tryptophan and methionine) by the tert-butyl cation that is generated.[7] To prevent this, it is highly recommended to use "scavengers" in the deprotection cocktail.[7] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[7] A typical scavenger cocktail is a 95:2.5:2.5 mixture of TFA:TIS:Water.[7]

Troubleshooting Guide

Issue 1: Low Yield in the Initial Amine Conjugation Step
Potential Cause Troubleshooting Recommendation
Suboptimal pH Ensure the reaction buffer is amine-free (e.g., PBS, HEPES, Borate) and within the optimal pH range of 7.2-8.5 for NHS ester reactions.[1]
Hydrolyzed/Inactive NHS Ester NHS esters are moisture-sensitive. Always use fresh, high-quality reagents. Prepare the NHS ester solution immediately before use and do not store it as a stock solution.[8]
Insufficient Molar Excess of Linker Due to potential steric hindrance from the branched structure, a higher molar excess of the "N-(Amino-PEG3)-N-bis(PEG4-Boc)" linker may be required. Perform a titration to find the optimal molar ratio, starting with a 5- to 20-fold molar excess.[1][9]
Steric Hindrance Consider increasing the reaction time or temperature (if your molecules are stable) to overcome the energy barrier. If possible, a longer, more flexible linker might be an alternative.[10]
Presence of Primary Amines in Buffer Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the NHS ester. Perform a buffer exchange into an amine-free buffer before the reaction.[8]
Issue 2: Incomplete or Low Yield of Dual Boc Deprotection
Potential Cause Troubleshooting Recommendation
Insufficient Acid Strength/Concentration Increase the concentration of TFA in DCM. A common starting point is 25-50% TFA.[11] For particularly stubborn cases, consider a stronger acid system like 4M HCl in 1,4-dioxane.[6]
Short Reaction Time Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to ensure the complete disappearance of the starting material and the intermediate mono-deprotected species.[6][11]
Steric Hindrance For highly hindered substrates, gentle heating might be required, but this should be done with caution to avoid degradation of the target molecule.[6]
Poor Solubility Ensure that your conjugated molecule is fully dissolved in the deprotection solvent (e.g., DCM).[6]
Issue 3: Presence of Side Products After Boc Deprotection
Potential Cause Troubleshooting Recommendation
Alkylation by tert-butyl Cation Add scavengers to the TFA deprotection solution. A common and effective cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[7]
Degradation by Strong Acid Minimize the exposure time to TFA. Monitor the reaction closely and proceed with the work-up as soon as the deprotection is complete.[11]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of the Primary Amine to an NHS Ester
  • Preparation of Reagents:

    • Dissolve your NHS-ester-containing molecule in an anhydrous, amine-free solvent such as DMF or DMSO to a stock concentration of 10 mM. Prepare this solution immediately before use.[8]

    • Dissolve "N-(Amino-PEG3)-N-bis(PEG4-Boc)" in an amine-free buffer (e.g., PBS, pH 7.4).

    • Ensure your target molecule is in an amine-free buffer at a concentration of 1-10 mg/mL.[9]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved "N-(Amino-PEG3)-N-bis(PEG4-Boc)" to the solution of your target molecule.[9]

    • Gently mix the solution.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[8]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Purify the conjugate using RP-HPLC or SEC.

Protocol 2: General Procedure for Dual Boc Deprotection
  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.[6]

    • Cool the solution to 0°C in an ice bath.[6]

  • Deprotection:

    • Prepare the deprotection cocktail: 95% TFA, 2.5% TIS, 2.5% water.[7]

    • Add the deprotection cocktail to the reaction mixture (a common ratio is 1:1 v/v with the DCM solution, resulting in a final TFA concentration of approximately 50%).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times). The resulting product will be the TFA salt of the di-amine.[6]

    • For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free di-amine.[6]

Visualizations

G Experimental Workflow for Conjugation and Deprotection cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Dual Boc Deprotection Prepare Reagents Prepare Reagents Conjugation Reaction Conjugation Reaction Prepare Reagents->Conjugation Reaction pH 7.2-8.5 Quench & Purify Quench & Purify Conjugation Reaction->Quench & Purify Dissolve Conjugate Dissolve Conjugate Quench & Purify->Dissolve Conjugate Mono-conjugated Product Add TFA/Scavenger Cocktail Add TFA/Scavenger Cocktail Dissolve Conjugate->Add TFA/Scavenger Cocktail Work-up & Isolation Work-up & Isolation Add TFA/Scavenger Cocktail->Work-up & Isolation

Caption: Workflow for the two-stage conjugation and deprotection process.

G Troubleshooting Low Conjugation Yield Low Yield Low Yield Check pH Check pH Low Yield->Check pH Is pH 7.2-8.5? Check Reagent Quality Check Reagent Quality Check pH->Check Reagent Quality Yes Adjust pH Adjust pH Check pH->Adjust pH No Increase Molar Ratio Increase Molar Ratio Check Reagent Quality->Increase Molar Ratio Yes, NHS ester is fresh Use Fresh Reagent Use Fresh Reagent Check Reagent Quality->Use Fresh Reagent No Buffer Exchange Buffer Exchange Increase Molar Ratio->Buffer Exchange Yield still low Optimal Yield Optimal Yield Increase Molar Ratio->Optimal Yield Yield improves Buffer Exchange->Optimal Yield If Tris/Glycine was used

Caption: Decision tree for troubleshooting low yield in the initial conjugation.

References

Technical Support Center: Optimizing Reaction Conditions for N-(Amino-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of N-(Amino-PEG3)-N-bis(PEG4-Boc) . This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the proposed chemical structure of N-(Amino-PEG3)-N-bis(PEG4-Boc)?

A1: N-(Amino-PEG3)-N-bis(PEG4-Boc) is a branched, heterotrifunctional PEG linker. Its structure consists of a central nitrogen atom bonded to one amino-terminated PEG3 arm and two Boc-protected amino-terminated PEG4 arms. The terminal primary amine allows for conjugation to carboxyl groups or activated esters, while the Boc-protected amines can be deprotected to reveal primary amines for subsequent reactions.[1]

Q2: What is a common synthetic route for this type of branched PEG linker?

A2: A prevalent and effective method for synthesizing such structures is through reductive amination.[2][3][4] This involves reacting a primary amine-containing molecule with aldehyde-functionalized molecules in the presence of a mild reducing agent. For this specific molecule, reacting H₂N-PEG₃-NH₂ (diamino-PEG3) with two equivalents of Boc-NH-PEG₄-CHO (Boc-amino-PEG4-aldehyde) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is a plausible and efficient strategy.

Q3: What are the critical parameters to control during the reductive amination reaction?

A3: The most critical parameters are pH, reagent stoichiometry, and temperature.[5][6]

  • pH: Reductive amination is typically most efficient in a slightly acidic buffer (pH 5-7) to facilitate the formation of the intermediate imine (Schiff base) without degrading the reagents.[5][6]

  • Stoichiometry: A slight molar excess of the PEG-aldehyde reagent relative to the amine sites is often used to drive the reaction to completion.[5][7]

  • Temperature: Reactions are commonly run at room temperature or 4°C. Lower temperatures can reduce the rate of side reactions and reagent degradation but may require longer reaction times.[5][6]

Q4: How should I store the PEG reagents?

A4: PEG reagents, especially those with reactive functional groups like aldehydes, are often sensitive to moisture and oxidation.[2][5] They should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: A combination of techniques is recommended for full characterization.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and the presence of key functional groups (PEG backbone, Boc group, terminal amine).[8][9]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determines the molecular weight and assesses the purity and molecular weight distribution of the product.[8][9]

  • HPLC (RP-HPLC or SEC): Used to assess purity and separate the final product from starting materials and byproducts.[9][][11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(Amino-PEG3)-N-bis(PEG4-Boc) via reductive amination.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Reagent Degradation: The PEG-aldehyde or the reducing agent may have degraded due to improper storage (moisture, oxidation).[2][5]Use fresh vials of reagents. Store all reagents under inert gas at -20°C and handle them in a dry environment.
2. Suboptimal pH: The reaction pH is outside the optimal range (5-7), inhibiting imine formation or promoting side reactions.[6]Prepare fresh buffer and confirm the pH before starting the reaction. Perform small-scale trials at different pH values (e.g., 5.5, 6.0, 6.5) to find the optimum for your specific system.
3. Inefficient Reducing Agent: The reducing agent (e.g., NaBH₃CN) has lost activity.Use a fresh supply of the reducing agent. Store it in a desiccator to protect it from moisture.
4. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.Monitor the reaction over time (e.g., at 4, 8, 12, and 24 hours) using a suitable analytical method (e.g., LC-MS) to determine the optimal reaction duration.
Multiple Products / Poor Purity 1. Incorrect Stoichiometry: The ratio of Boc-NH-PEG₄-CHO to H₂N-PEG₃-NH₂ is off, leading to mono-substituted and other byproducts.Carefully calculate and measure the molar ratios. A slight excess (e.g., 2.2 equivalents) of the aldehyde may be needed. Titrate the starting materials if their purity is uncertain.
2. Over-alkylation: The newly formed secondary amine reacts further.While less common in reductive amination than in other alkylations, ensure the reaction is not run for an excessively long time or at high temperatures.
3. Boc Deprotection: The acidic conditions for the reaction may cause premature cleavage of the Boc protecting group.[12][13]Maintain the pH strictly above 5.0. If deprotection is a persistent issue, consider using a milder reducing agent or running the reaction at a lower temperature.
Difficult Purification 1. Co-elution of Product and Starting Materials: The PEG components have similar chromatographic behavior, making separation difficult.[][11]Optimize the chromatography method. For HPLC, try different gradient profiles or column chemistries (e.g., C8 instead of C18 for RP-HPLC). Ion-exchange chromatography (IEC) can be effective at separating species based on the number of charged amine groups.
2. Product is an Oil/Gel: Pure PEG derivatives are often viscous oils or waxy solids, making them hard to handle and isolate.[14][15]After purification, remove the solvent under high vacuum. To obtain a solid, try precipitation by adding the product solution dropwise into a cold non-polar solvent like diethyl ether or hexane.[9] A recently reported method involves complexation with MgCl₂ to precipitate the PEG compound as a manageable solid.[14][15]

Troubleshooting Logic Diagram: Low Reaction Yield

G start Start: Low Product Yield check_reagents Check Reagent Integrity (Age, Storage Conditions) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Action: Use fresh reagents. Store at -20°C under inert gas. reagents_ok->replace_reagents No check_pH Verify Reaction pH reagents_ok->check_pH Yes replace_reagents->check_pH pH_ok pH within 5-7 range? check_pH->pH_ok adjust_pH Action: Prepare fresh buffer. Optimize pH in small trials. pH_ok->adjust_pH No check_time Analyze Reaction Kinetics pH_ok->check_time Yes adjust_pH->check_time time_ok Is reaction complete? check_time->time_ok increase_time Action: Increase reaction time. Monitor progress (4-24h). time_ok->increase_time No check_stoich Review Stoichiometry time_ok->check_stoich Yes end Problem Resolved increase_time->end stoich_ok Molar ratio correct? check_stoich->stoich_ok adjust_stoich Action: Re-calculate ratios. Consider slight excess of aldehyde. stoich_ok->adjust_stoich No stoich_ok->end Yes adjust_stoich->end

Caption: Troubleshooting decision tree for low product yield.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative procedure for synthesizing N-(Amino-PEG3)-N-bis(PEG4-Boc). Optimization may be required.

Materials:
  • H₂N-PEG₃-NH₂ (Amino-PEG3-Amine)

  • Boc-NH-PEG₄-CHO (Boc-Amino-PEG4-Aldehyde)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Solvents: Dichloromethane (DCM), Diethyl Ether (cold), Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Reaction Setup:
  • Dissolve Amine: In a clean, dry round-bottom flask, dissolve H₂N-PEG₃-NH₂ (1.0 eq) in the Reaction Buffer to a final concentration of 10-20 mg/mL.

  • Add Aldehyde: Add Boc-NH-PEG₄-CHO (2.2 eq) to the flask. Stir gently to dissolve.

  • Add Reducing Agent: In a separate vial, dissolve NaBH₃CN (5.0 eq) in a small amount of Reaction Buffer. Add this solution to the reaction mixture dropwise.

  • Incubate: Seal the flask under an inert atmosphere (e.g., Argon) and stir the reaction at room temperature for 12-24 hours. Monitor progress via LC-MS if possible.

Workup and Purification:
  • Quench Reaction: Add Quenching Solution to a final concentration of 50-100 mM to consume any unreacted aldehyde. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with deionized water and extract three times with DCM.

  • Wash: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain a viscous oil.

  • Purification: Purify the crude product using an appropriate chromatography method, such as preparative RP-HPLC with a water/acetonitrile gradient or size-exclusion chromatography (SEC).[]

  • Isolation: Lyophilize the pure fractions or concentrate under high vacuum to yield the final product.

Overall Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification & Analysis reagents 1. Dissolve Reagents (H₂N-PEG₃-NH₂, Boc-NH-PEG₄-CHO) in pH 6.0 Buffer reduction 2. Add Reducing Agent (NaBH₃CN) reagents->reduction incubation 3. Incubate 12-24h at Room Temperature reduction->incubation quench 4. Quench Reaction (Tris-HCl) incubation->quench extract 5. Liquid-Liquid Extraction (DCM/Water) quench->extract dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 7. Purify via Chromatography (RP-HPLC or SEC) dry->purify isolate 8. Isolate Product (Lyophilize) purify->isolate analyze 9. Characterize (NMR, MS) isolate->analyze

References

Preventing aggregation of bioconjugates with "N-(Amino-PEG3)-N-bis(PEG4-Boc)"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent and characterize the aggregation of bioconjugates synthesized with the branched PEG linker, N-(Amino-PEG3)-N-bis(PEG4-Boc).

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG3)-N-bis(PEG4-Boc) and what are its key features?

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a branched, polyethylene (B3416737) glycol (PEG)-based linker molecule.[1][2][3] Its unique structure includes:

  • A single, terminal primary amine (-NH2) that can readily react with activated carboxylic acids (e.g., NHS esters) or other carbonyl groups on a biomolecule.[2]

  • Two separate PEG arms capped with Boc (tert-butyloxycarbonyl) protecting groups.[2] These Boc groups can be removed under acidic conditions to expose two additional primary amines, allowing for the attachment of more molecules.[4]

This trifunctional nature makes it a versatile tool, particularly for applications like creating Proteolysis Targeting Chimeras (PROTACs), where multiple molecular entities need to be precisely linked.[1] The inherent hydrophilicity of the PEG chains is designed to improve the solubility of the final conjugate.[5]

Q2: What are the primary causes of bioconjugate aggregation when using this linker?

Aggregation is a common challenge in bioconjugation and can stem from several factors, especially when modifying the surface of a protein or other biologic.[6][7]

  • Increased Hydrophobicity: If the molecules being attached to the PEG linker are hydrophobic, the resulting bioconjugate may have exposed hydrophobic patches. These patches can interact between molecules, leading to self-association and aggregation.[7]

  • Disruption of Native Structure: The covalent attachment of any molecule to a protein's surface can alter its three-dimensional structure. This can lead to partial unfolding (denaturation), which exposes internal, aggregation-prone regions of the protein.[6]

  • Intermolecular Cross-linking: The branched nature of this specific linker presents a risk of cross-linking. If the Boc-protected amines are deprotected and react with other biomolecules in the solution, it can cause multiple protein molecules to become covalently linked, forming large aggregates.

  • Suboptimal Reaction Conditions:

    • pH: Performing the conjugation at a pH close to the biomolecule's isoelectric point (pI) minimizes electrostatic repulsion between molecules, increasing the likelihood of aggregation.[6][7]

    • Concentration: High concentrations of the biomolecule or reagents increase the frequency of intermolecular collisions, which can promote aggregation.[8]

    • Temperature: Elevated temperatures can accelerate both the conjugation reaction and undesirable protein unfolding and aggregation processes.[8]

  • High Degree of Labeling: Attaching too many linker molecules to a single biomolecule (over-labeling) significantly alters its surface properties and is a common cause of instability and precipitation.[8]

Q3: How can I optimize my conjugation reaction to minimize aggregation?

Optimizing reaction parameters is the first line of defense against aggregation. A systematic approach, such as testing multiple factors simultaneously (Design of Experiments), is highly recommended.[9]

ParameterRecommendationRationale
Protein Concentration Use a lower concentration (e.g., 1-5 mg/mL).[8]Reduces the probability of intermolecular interactions that lead to aggregation.[8]
Buffer pH For NHS-ester reactions, use a pH of 7.2-8.5.[8] Avoid the pI of your protein.NHS ester reactions are most efficient at a slightly alkaline pH, but protein stability is paramount. A pH away from the pI ensures molecules repel each other.[6][7]
Molar Ratio Perform a titration to find the lowest linker-to-biomolecule ratio that achieves the desired degree of labeling.[8]Minimizes excessive modification of the protein surface, preserving its native structure and solubility.[8]
Temperature Conduct the reaction at a lower temperature (e.g., 4°C) and extend the reaction time.[8]Slows down the kinetics of protein unfolding and aggregation, which are often more temperature-sensitive than the conjugation reaction itself.[8]
Solvents If a co-solvent is needed to dissolve the linker, use the minimum amount of a water-miscible solvent like DMSO or DMF.Organic solvents can be denaturing to proteins. Minimizing their concentration is critical for maintaining protein stability.[7]
Q4: Which buffer excipients are recommended to prevent aggregation, and at what concentrations?

Excipients are additives that help stabilize the biomolecule during the reaction and in the final formulation.[10][11] They work through various mechanisms, such as promoting protein-stabilizing forces or shielding aggregation-prone regions.[11][12]

Excipient ClassExampleTypical ConcentrationMechanism of Action
Amino Acids L-Arginine50-100 mM[8]Increases ionic strength and can bind to hydrophobic patches, preventing protein-protein interactions.[6][11]
Polyols / Sugars Glycerol5-20% (v/v)[8]Stabilizes the native protein structure through preferential exclusion from the protein's surface.[6][11]
Sucrose (B13894) / Trehalose5-10% (w/v)Acts as a cryoprotectant and thermodynamic stabilizer.[13]
Non-ionic Surfactants Polysorbate 20 (Tween-20)0.01-0.1% (v/v)[8]Prevents surface-induced aggregation at air-water or container-water interfaces.[10][11]
Poloxamer 1880.1-1% (w/v)An alternative to polysorbates, known to be less susceptible to oxidation.[6]
Q5: What is the best way to purify and store my final bioconjugate?

Purification: Prompt removal of unreacted reagents, byproducts, and any aggregates formed is crucial.

  • Size Exclusion Chromatography (SEC): This is the preferred method as it effectively separates the desired monomeric conjugate from both smaller molecules (excess linker) and larger species (aggregates).[14]

  • Dialysis / Buffer Exchange: Useful for removing small molecule impurities, but less effective at removing existing aggregates.[8]

Storage: Long-term stability depends on the storage conditions.

  • Buffer: Store the purified conjugate in a validated, optimized buffer, often containing one or more of the excipients listed above (e.g., PBS with 5% sucrose and 0.02% Tween-20).

  • Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q6: How can I detect and quantify aggregation in my sample?

Several analytical techniques can be used to characterize aggregation.[15]

  • Dynamic Light Scattering (DLS): A rapid, non-invasive method that measures the size distribution of particles in a solution. It provides direct physical evidence of the presence of aggregates and can determine their average size.[16]

  • Size Exclusion Chromatography (SEC): An analytical chromatography technique that separates molecules by size. It can precisely quantify the percentage of monomer, dimer, and higher-order aggregates in a sample.[14]

  • UV-Vis Spectroscopy: A simple method to check for large, insoluble aggregates is to measure the absorbance (turbidity) of the solution at a wavelength like 350 nm, where proteins do not typically absorb. An increase in absorbance indicates scattering from particulate matter.[17]

Experimental Protocols

Protocol 1: General Two-Stage Conjugation & Purification

This protocol describes a general workflow for conjugating a protein via its primary amines (e.g., lysine (B10760008) residues) to an NHS-activated molecule, followed by deprotection and a second conjugation. Note: This is a template; all steps require optimization for your specific biomolecule.

  • Protein Preparation:

    • Dialyze the protein (e.g., an antibody) into an amine-free buffer like PBS (Phosphate Buffered Saline) at pH 7.5.

    • Adjust the protein concentration to 2 mg/mL.

  • Stage 1 Conjugation (Amine Reaction):

    • Prepare a 10 mM stock solution of your NHS-activated molecule in anhydrous DMSO.

    • Add a 5-fold molar excess of the NHS-ester solution to the protein solution.

    • Incubate at 4°C for 4 hours with gentle mixing.

  • Intermediate Purification:

    • Remove excess NHS-ester reagent using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., MES buffer, pH 6.0).

  • Stage 2 Conjugation (via PEG Linker):

    • To the purified conjugate from Step 3, add the "N-(Amino-PEG3)-N-bis(PEG4-Boc)" linker, activated with EDC/NHS chemistry to target carboxyl groups on the first payload.

    • Incubate for 2 hours at room temperature.

    • Purify the bioconjugate again via SEC to remove excess PEG linker.

  • Boc Deprotection (Optional - if using the other two arms):

    • Exchange the purified conjugate into a buffer suitable for deprotection (e.g., using a mild acidic buffer). Caution: This step can induce protein denaturation and must be carefully optimized.

    • Follow the deprotection protocol for the Boc groups.

    • Immediately neutralize the pH and perform a final purification/buffer exchange into a stable storage buffer.

Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Filter the bioconjugate sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove dust and large particulates.

    • Dilute the sample to a final concentration of approximately 1 mg/mL using the filtered final storage buffer. The optimal concentration is instrument-dependent.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate thermally for 2-5 minutes.

    • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument software will generate an autocorrelation function and calculate the particle size distribution.

    • Analyze the results for the presence of multiple peaks. A single peak at the expected hydrodynamic radius (e.g., ~10-15 nm for an antibody) indicates a monodisperse sample. The presence of peaks at significantly larger sizes is indicative of aggregation.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for managing bioconjugate aggregation.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage cluster_analysis Analysis prep_protein Prepare Biomolecule (Buffer Exchange, Concentrate) reaction Perform Conjugation Reaction (Control pH, Temp, Ratio) prep_protein->reaction prep_reagent Prepare Linker/Payload (Dissolve in Co-solvent) prep_reagent->reaction check1 Visual Inspection: Precipitate? reaction->check1 purify Purify Conjugate (Size Exclusion Chromatography) check1->purify No troubleshoot Troubleshoot & Optimize (See Guide) check1->troubleshoot Yes formulate Formulate in Storage Buffer (Add Excipients) purify->formulate store Aliquot & Store (-80°C) formulate->store analyze Characterize Final Product (DLS, SEC, Activity Assay) store->analyze check2 Analysis Result: Aggregates > 5%? analyze->check2 check2->troubleshoot Yes pass Process Complete check2->pass No

Caption: Experimental workflow for bioconjugation and quality control.

troubleshooting_logic cluster_causes_reaction During Reaction cluster_causes_storage Post-Purification / Storage start Aggregation Observed q1 When does aggregation occur? start->q1 cause1 Possible Causes: - Incorrect pH/Buffer - High Concentration - High Temperature - Over-labeling q1->cause1 During Reaction cause2 Possible Causes: - Suboptimal Storage Buffer - Freeze/Thaw Cycles - Long-term Instability q1->cause2 Post-Purification solution1 Solutions: - Optimize pH & Buffer - Lower Concentrations - Reduce Temperature - Titrate Molar Ratio cause1->solution1 solution2 Solutions: - Add Stabilizing Excipients - Aliquot Before Freezing - Re-evaluate Formulation cause2->solution2

Caption: Troubleshooting logic for diagnosing the cause of aggregation.

References

Technical Support Center: Enhancing the Efficiency of Boc Deprotection for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is designed to help you navigate and resolve specific issues that may arise during your experimental work.

1. Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue that can often be resolved by optimizing reaction conditions. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved through acidolysis. If the acid's strength or concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (B109758) (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis indicated that the 55% TFA/DCM mixture led to higher purity peptides. This suggests that incomplete deprotection with 100% TFA could be due to poor resin swelling and limited solvent transfer.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]

  • Consider using a stronger acid system, for instance, 4M HCl in 1,4-dioxane (B91453).[1]

  • Ensure the selected solvent provides good solubility for your PEGylated compound.[1]

2. I am observing side products after deprotection. What could be the cause?

The formation of side products is often due to the reactivity of the intermediates generated during the deprotection reaction.

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group produces a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[1]

  • Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters, they may be cleaved under the acidic deprotection conditions. One user reported a 10-20% loss of their ester bonds when using TFA in DCM.[1]

Troubleshooting Steps:

  • Use of Scavengers: To prevent the alkylation of nucleophilic residues by the tert-butyl cation, it is highly recommended to use "scavengers". These are reagents that trap the tert-butyl cation, preventing it from reacting with your desired product.[3] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1]

  • Milder Deprotection Conditions: If your molecule contains other acid-sensitive groups, consider using milder acidic conditions. This could involve using a lower concentration of acid or a less potent acid. For example, 4M HCl in 1,4-dioxane is often considered a milder alternative to TFA.[4]

3. How can I monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to ensure complete deprotection and to avoid unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress, enabling the quantification of the starting material, product, and any side products.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be utilized to monitor the disappearance of the characteristic signal of the tert-butyl protons of the Boc group, which appears as a singlet at approximately 1.4 ppm.[1]

Quantitative Data Summary

The following tables provide a summary of common reaction conditions and scavengers used for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureReaction TimeReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temperature1-2 hours[1][5]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temperature30 min - 4 hours[3]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)PurposeReference
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger[1]
Water2.5 - 5%Carbocation Scavenger[1]
Thioanisole5%Carbocation Scavenger, Protects Methionine[1]
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine[1]
Phenol5%Carbocation Scavenger[1]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1][2]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.[3]

  • Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents of HCl) to the substrate solution.[3]

  • Stir the reaction at room temperature for 30 minutes to 4 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether.[1]

  • If the free amine is required, the hydrochloride salt can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an aqueous workup.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_neutralization Optional Neutralization start Start: Boc-Protected PEG Linker dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA & Scavengers (e.g., TIS) cool->add_reagents stir Stir at 0°C to RT add_reagents->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product_salt Product: Deprotected Amine (TFA Salt) coevaporate->product_salt dissolve_neutralize Dissolve & Wash with sat. NaHCO3 product_salt->dissolve_neutralize dry_concentrate Dry & Concentrate dissolve_neutralize->dry_concentrate product_free_amine Product: Free Amine dry_concentrate->product_free_amine

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G cluster_start cluster_incomplete Incomplete Deprotection cluster_side_products Side Products Observed cluster_monitoring Monitoring start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete Check Conversion side_products Side Products? start->side_products Analyze Byproducts monitoring_issue Difficulty Monitoring? start->monitoring_issue Need to Track increase_acid Increase Acid Concentration incomplete->increase_acid Yes increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp Yes change_solvent Check/Change Solvent incomplete->change_solvent Yes add_scavengers Add Scavengers (TIS, Water, etc.) side_products->add_scavengers Yes milder_conditions Use Milder Acid (e.g., HCl in Dioxane) side_products->milder_conditions Yes protect_groups Check for other Acid-Labile Groups side_products->protect_groups Yes use_tlc Use TLC for Quick Check monitoring_issue->use_tlc Yes use_lcms Use LC-MS for Accurate Quantification monitoring_issue->use_lcms Yes use_nmr Use 1H NMR to Track Boc Signal monitoring_issue->use_nmr Yes

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

"N-(Amino-PEG3)-N-bis(PEG4-Boc)" linker cleavage and stability assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cleavage and stability assessment of the "N-(Amino-PEG3)-N-bis(PEG4-Boc)" linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the N-(Amino-PEG3)-N-bis(PEG4-Boc) linker?

A1: N-(Amino-PEG3)-N-bis(PEG4-Boc) is a PEG-based PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates like Antibody-Drug Conjugates (ADCs).[1][2][3] Its branched structure features a terminal primary amine and two Boc-protected secondary amines. The primary amine can be reacted with molecules like carboxylic acids or active NHS esters, while the Boc groups can be removed to reveal secondary amines for further conjugation.[2]

Q2: What are the standard conditions for cleaving the Boc protecting groups from this linker?

A2: The tert-butyloxycarbonyl (Boc) group is reliably cleaved under strong acidic conditions. The most common method involves treatment with trifluoroacetic acid (TFA) in an organic solvent such as dichloromethane (B109758) (DCM).[4][5][6] Another common reagent is hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate.[7][8][9]

Q3: How stable is the Boc protecting group under non-acidic conditions?

A3: A key feature of the Boc group is its stability in a variety of chemical environments, which allows for selective deprotection. It is generally stable towards most nucleophiles, bases, and conditions required for catalytic hydrogenation.[6][10][11] This orthogonality makes it compatible with other protecting groups like Fmoc, which is base-labile.[6][10]

Q4: How can I monitor the progress of the Boc deprotection reaction?

A4: The progress of the deprotection can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][12] On a TLC plate, the deprotected amine product will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin (B49086) is a highly effective way to visualize the newly formed amine, which typically appears as a purple spot.[12]

Q5: What are potential side reactions during Boc cleavage, and how can they be minimized?

A5: A primary side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction.[8][13] This is particularly problematic for molecules with electron-rich aromatic rings, thiols, guanidines, or amidines.[13] To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture to trap the tert-butyl cations.[4][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient Acid: The substrate may contain basic functional groups that neutralize the acid.[12] 2. Poor Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effectiveness.[12] 3. Inadequate Reaction Time/Temperature: The reaction may be too short or the temperature too low for complete conversion.[4][12] 4. Steric Hindrance: The bulky PEG chains may hinder the acid's access to the Boc group.[4]1. Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[4] 2. Use fresh, anhydrous TFA and DCM. 3. Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be considered for challenging substrates.[4][12] 4. Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[4]
Observation of Side Products 1. Alkylation by t-butyl cation: Nucleophilic functional groups on the substrate are alkylated.[13] 2. Degradation of Acid-Labile Groups: Other protecting groups or functionalities on the molecule may be sensitive to the strong acidic conditions.1. Add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[4] 2. If the substrate is highly acid-sensitive, consider milder deprotection methods such as using zinc bromide in DCM or trimethylsilyl (B98337) iodide (TMSI).[6][8]
Difficulty in Product Isolation 1. Formation of TFA salt: The deprotected amine forms a salt with TFA, which can be an oil and difficult to handle.[9][14] 2. Product Solubility: The deprotected product may have different solubility characteristics compared to the starting material.1. After removing the bulk of the TFA by rotary evaporation, co-evaporate the residue with toluene (B28343) (3x) to remove residual TFA.[4][5] 2. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.[4] If the product is water-soluble, consider purification by reverse-phase HPLC.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol describes a standard method for the cleavage of Boc protecting groups from the N-(Amino-PEG3)-N-bis(PEG4-Boc) linker.

  • Dissolution: Dissolve the Boc-protected linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4][5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

    • Co-evaporate with toluene (3x) to remove residual TFA.[4]

    • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]

Protocol 2: Stability Assessment of the Boc-Protected Linker

This protocol outlines a method to assess the stability of the Boc-protected linker under various chemical conditions.

  • Preparation of Test Solutions: Prepare solutions of the Boc-protected linker in a range of solvents and conditions that it might be exposed to during a multi-step synthesis (e.g., basic conditions like 1M NaOH, nucleophilic conditions like piperidine (B6355638) in DMF, and conditions for catalytic hydrogenation like H₂, Pd/C).

  • Incubation: Incubate aliquots of the linker in each test solution at room temperature for a defined period (e.g., 2, 8, and 24 hours).

  • Quenching and Analysis: At each time point, quench the reaction (if necessary) and analyze the sample by LC-MS.

  • Data Evaluation: Compare the chromatograms of the treated samples to a control sample of the starting material. The absence of new peaks corresponding to the deprotected linker indicates stability under the tested conditions.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for Boc deprotection reactions.

Table 1: Common Reagents and Conditions for Boc Deprotection

Reagent(s)SolventTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA) (20-50% v/v)Dichloromethane (DCM)0°C to RT0.5 - 3 hThe most common and generally effective method.[6]
Hydrochloric Acid (HCl) (e.g., 4M)1,4-Dioxane, Methanol, Ethyl AcetateRT1 - 4 hGenerates the amine hydrochloride salt, which can sometimes be easier to isolate as a solid.[6][9]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RT12 - 24 hA milder Lewis acid condition, useful for substrates with other acid-sensitive groups.[6]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM), Chloroform0°C to RT0.5 - 2 hA very mild and rapid method for highly sensitive substrates.[6][8]

Table 2: Stability Profile of the N-Boc Group

Condition / Reagent ClassStabilityOrthogonal Protecting Group(s)
Strong Acids (TFA, HCl)LabileFmoc, Cbz, Alloc
Strong Bases (NaOH, LiOH)Stable-
Amines (e.g., Piperidine)StableFmoc (cleaved by piperidine)
Catalytic Hydrogenolysis (H₂, Pd/C)StableCbz/Z (cleaved by H₂, Pd/C)[6]
Nucleophiles (e.g., Hydrazine)Stable-
Mild OxidantsGenerally Stable-
Mild Reductants (e.g., NaBH₄)Stable-

Visualizations

Boc_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine R₂N-Boc Protonated_Boc R₂N-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ Proton H⁺ Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid tButyl_Cation (CH₃)₃C⁺ Protonated_Boc->tButyl_Cation Free_Amine R₂NH Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc group cleavage.

Experimental_Workflow Start Start: Boc-Protected Linker Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50% v/v) [Optional: Add Scavenger] Cool->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Work-up: 1. Concentrate 2. Co-evaporate with Toluene 3. Neutralize (optional) Monitor->Workup Complete Product Final Product: Deprotected Amine Workup->Product

Caption: Experimental workflow for Boc deprotection.

Troubleshooting_Tree Start Incomplete Deprotection? Yes1 Increase TFA Concentration Extend Reaction Time Start->Yes1 Yes No1 Side Products Observed? Start->No1 No Yes2 Add Scavenger (e.g., TIS) No1->Yes2 Yes No2 Reaction Successful No1->No2 No

Caption: Troubleshooting decision tree for Boc deprotection.

References

How to handle and store "N-(Amino-PEG3)-N-bis(PEG4-Boc)" correctly

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the correct handling and storage of N-(Amino-PEG3)-N-bis(PEG4-Boc), a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG3)-N-bis(PEG4-Boc) and what is its primary application?

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its primary role is to connect a ligand that binds to a target protein of interest with another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker is intended to improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[3][4]

Q2: What are the recommended storage conditions for N-(Amino-PEG3)-N-bis(PEG4-Boc)?

For long-term storage, it is recommended to store N-(Amino-PEG3)-N-bis(PEG4-Boc) at -20°C in a tightly sealed container, protected from moisture and light. For short-term use, the compound can be stored at 4°C.

Q3: How should I handle N-(Amino-PEG3)-N-bis(PEG4-Boc) in the laboratory?

Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Ensure handling is performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

Q4: In which solvents is N-(Amino-PEG3)-N-bis(PEG4-Boc) soluble?

Like many PROTAC linkers, N-(Amino-PEG3)-N-bis(PEG4-Boc) is expected to have poor aqueous solubility. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Aqueous Solutions PROTAC linkers are often hydrophobic and can precipitate when a concentrated organic stock solution is diluted into an aqueous buffer.- Minimize the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution, ideally keeping it below 0.5%. - Consider the use of co-solvents if solubility issues persist.
Incomplete Reaction During PROTAC Synthesis The primary amine of the linker may not be sufficiently reactive, or the reaction conditions may not be optimal.- Ensure that the reaction is carried out under anhydrous conditions, as moisture can interfere with coupling reactions. - Use a suitable coupling agent, such as HATU, for amide bond formation.
Difficulty in Removing Boc Protecting Groups The deprotection reaction may be incomplete.- Treat the compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 20-50% v/v). - Monitor the reaction progress using a suitable analytical technique like LC-MS to ensure complete deprotection.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: N-(Amino-PEG3)-N-bis(PEG4-Boc) powder, anhydrous DMSO.

  • Procedure:

    • Allow the vial of N-(Amino-PEG3)-N-bis(PEG4-Boc) to warm to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).

    • To aid dissolution, gently vortex the tube and/or sonicate in an ultrasonic bath.

    • Store the stock solution at -20°C.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the coupling of a carboxylic acid-containing molecule (Molecule-COOH) with N-(Amino-PEG3)-N-bis(PEG4-Boc).

  • Materials: Molecule-COOH, N-(Amino-PEG3)-N-bis(PEG4-Boc), HATU, DIPEA, anhydrous DMF.

  • Procedure:

    • Dissolve Molecule-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of N-(Amino-PEG3)-N-bis(PEG4-Boc) (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be worked up by diluting with an organic solvent like ethyl acetate (B1210297) and washing with brine. The organic layer is then dried and concentrated.

    • The crude product should be purified by flash column chromatography or preparative HPLC.

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing N-(Amino-PEG3)-N-bis(PEG4-Boc) in PROTAC synthesis.

G Workflow for N-(Amino-PEG3)-N-bis(PEG4-Boc) Usage cluster_prep Preparation cluster_synthesis PROTAC Synthesis cluster_analysis Analysis & Purification storage Storage (-20°C, sealed, dark) stock_prep Stock Solution Preparation (in anhydrous DMSO) storage->stock_prep amide_coupling Amide Coupling (with Molecule-COOH) stock_prep->amide_coupling deprotection Boc Deprotection (using TFA/DCM) amide_coupling->deprotection second_coupling Second Coupling (with E3 Ligase Ligand) deprotection->second_coupling purification Purification (HPLC or Column Chromatography) second_coupling->purification analysis Final PROTAC Analysis (LC-MS, NMR) purification->analysis

References

Technical Support Center: Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during bioconjugation experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the use of branched PEG linkers, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Conjugation Yield or Efficiency

Question: My bioconjugation reaction with a branched PEG linker is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low conjugation yield is a frequent issue in PEGylation.[1] The bulky nature of branched PEG linkers can present unique challenges. The primary causes often involve steric hindrance, suboptimal reaction conditions, or reagent stability.[2][3]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance The branched structure can physically block access to the target functional groups on the biomolecule.[2][4] Consider using a linker with a longer spacer arm to increase the distance between the branched core and the reactive group.[3][5] Site-specific conjugation at a more accessible location on the biomolecule can also mitigate this issue.[2]
Suboptimal Reaction pH The pH of the reaction buffer is critical for the reactivity of both the PEG linker and the target functional groups on the biomolecule.[1][6] For NHS-ester chemistry targeting primary amines, a pH of 7-9 is generally recommended.[7] For maleimide (B117702) chemistry targeting thiols, a pH of 6.5-7.5 is optimal to ensure the thiol is deprotonated and reactive while minimizing side reactions.[2]
Incorrect Molar Ratio An insufficient molar excess of the PEG linker can lead to incomplete conjugation. Increase the molar ratio of the branched PEG linker to the biomolecule. A 5- to 20-fold molar excess is a common starting point, but this may require optimization.[1]
Reagent Degradation Activated PEG linkers, especially NHS esters, can be sensitive to moisture and may hydrolyze over time, rendering them inactive.[1][8] Always use freshly prepared reagents and store them under appropriate conditions (e.g., at -20°C, protected from moisture).[1]
Inactive Biomolecule For thiol-maleimide conjugation, ensure that the cysteine residues on your protein are reduced and available as free sulfhydryl groups.[2] Pre-treating the protein with a reducing agent like TCEP or DTT may be necessary.[2]
Problem 2: Product Aggregation or Precipitation

Question: After my conjugation reaction, I'm observing aggregation or precipitation of my final product. Isn't PEGylation supposed to increase solubility?

Answer: While PEGylation is a well-established method to increase the solubility and stability of biomolecules, aggregation can still occur, particularly with complex branched structures.[][10][11]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrophobic Payloads If you are conjugating a hydrophobic drug or molecule, the increased local concentration due to the multi-arm nature of branched linkers can lead to aggregation, especially at high drug-to-antibody ratios (DARs).[2] The branched PEG architecture is designed to shield these payloads, but this effect has limits.[12][13]
Conformational Changes The conjugation process itself might induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.[2][14] Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to check for significant changes.[2]
Insufficient PEG Shielding The length and density of the PEG chains on the branched linker might not be sufficient to fully shield the biomolecule or its payload, leading to protein-protein interactions and aggregation.[14][15][16] Consider using a branched PEG with a higher molecular weight or a greater number of PEG arms.
Suboptimal Buffer Conditions The formulation buffer (pH, ionic strength) may not be optimal for the final conjugate, even if it was suitable for the starting biomolecule. Perform buffer screening experiments to find conditions that maximize the solubility and stability of the final product.
Problem 3: Loss of Biological Activity

Question: My PEGylated protein has significantly reduced or no biological activity. How did the branched PEG linker cause this?

Answer: A loss of biological activity is a critical concern and is often related to steric hindrance from the bulky branched PEG structure.[4]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance at Active/Binding Site If the conjugation occurs at or near the active site or a critical binding interface of the protein, the branched PEG can physically block interactions with substrates or binding partners.[2][4] The effect can be more pronounced with branched PEGs compared to linear PEGs of similar molecular weight due to their larger hydrodynamic volume.[17][18]
Site-Specific Conjugation To avoid this, use site-specific conjugation methods to attach the linker to a region of the protein that is distant from the active or binding sites.[2]
Linker Length Optimization The length of the spacer arms on the branched linker can be critical. A study found that a shorter branched linker resulted in lower cytotoxicity for an antibody-drug conjugate (ADC), possibly because it impeded enzymatic cleavage to release the drug.[3] Conversely, a very long linker could also interfere with function. Optimization of linker length is often necessary.[5]
Conformational Changes The conjugation process may have altered the protein's tertiary structure, thereby inactivating it.[2] Use analytical techniques like CD spectroscopy to assess structural integrity.[2]
Problem 4: Difficulty in Product Purification and Characterization

Question: I'm having trouble purifying my branched PEG conjugate and analyzing the final product. The results are messy and inconclusive.

Answer: The purification and characterization of PEGylated products, especially those made with branched linkers, are notoriously challenging due to the heterogeneity of the reaction mixture.[18][19][20]

Analytical and Purification Challenges:

ChallengeRecommended Approach
Product Heterogeneity The reaction mixture often contains the desired conjugate, unreacted protein, excess PEG linker, and proteins with varying degrees of PEGylation. This heterogeneity complicates analysis and purification.[20][21]
Purification Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEC) are commonly used to separate the conjugate from unreacted materials.[19] SEC separates based on hydrodynamic radius, which is significantly increased by branched PEGylation, while IEC separates based on charge differences.[17][19]
Characterization Standard SDS-PAGE analysis can be misleading as the large, branched PEG structure affects protein mobility. Characterization often requires a combination of techniques: • SEC/RP-HPLC: To separate different species and assess purity.[19] • Mass Spectrometry (ESI-MS, MALDI-TOF): To determine the molecular weight of the conjugate and calculate the degree of PEGylation.[20][21][22] • UV-Vis Spectroscopy: To determine protein concentration.[22]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using branched PEG linkers over linear PEG linkers?

Branched PEG linkers offer several advantages over their linear counterparts, primarily due to their unique architecture.[][12]

  • Enhanced Shielding: The multi-arm structure provides a larger hydrodynamic volume for a given molecular weight, offering superior shielding of the conjugated molecule.[12][17] This can lead to a longer circulation half-life in vivo and reduced recognition by the immune system.[][13][23]

  • Higher Payload Capacity: Branched linkers are ideal for applications like ADCs where attaching multiple drug molecules to a single linker is desirable, potentially leading to a higher Drug-to-Antibody Ratio (DAR).[12][24]

  • Improved Pharmacokinetics: Studies have shown that conjugates with a branched or "pendant" PEG configuration can exhibit slower clearance rates and higher plasma concentrations compared to those with linear PEGs.[3]

Q2: How do I choose the right branched PEG linker for my application?

Choosing the optimal linker is critical and depends on several factors:

  • Molecular Weight and Arm Length: The overall molecular weight and the length of the individual PEG arms influence the linker's shielding effect, solubility, and steric hindrance.[12] Longer chains generally provide better shielding but may also increase steric hindrance.[3][5][25]

  • Number of Arms: The number of arms determines the potential payload capacity and the overall shape and density of the PEG shield.[]

  • Reactive Groups: The choice of reactive groups must be compatible with the available functional groups on your biomolecule (e.g., NHS esters for amines, maleimides for thiols).[26]

Q3: Can branched PEG linkers still cause an immune response?

Yes. While PEGylation is used to reduce the immunogenicity of therapeutic proteins, the development of anti-PEG antibodies has been observed in clinical settings.[19] Some research suggests that branched PEG architectures may induce lower levels of anti-PEG IgM compared to linear PEGs, potentially avoiding the "accelerated blood clearance" (ABC) phenomenon seen with some PEGylated nanocarriers upon repeated injections.[23]

Diagrams and Workflows

G Troubleshooting Low Conjugation Yield start Low Yield Observed check_reagents Check Reagent Stability (PEG Linker, Reducing Agent) start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_ratio Evaluate Molar Ratio (PEG:Biomolecule) start->check_ratio check_sterics Assess Steric Hindrance start->check_sterics solution_reagents Use Fresh Reagents Store Properly check_reagents->solution_reagents Degraded? solution_conditions Optimize pH, Time, Temp check_conditions->solution_conditions Suboptimal? solution_ratio Increase Molar Excess of PEG check_ratio->solution_ratio Too Low? solution_sterics Use Longer Spacer Arm or Site-Specific Conjugation check_sterics->solution_sterics Likely?

Caption: Troubleshooting workflow for low conjugation yield.

G Steric Hindrance with Branched vs. Linear PEG cluster_0 Linear PEG cluster_1 Branched PEG protein_l Protein site_l Active Site peg_l Linear PEG protein_l->peg_l Conjugation Site protein_b Protein site_b Active Site peg_b_core Core protein_b->peg_b_core Conjugation Site peg_b_arm1 PEG Arm peg_b_core->peg_b_arm1 peg_b_arm2 PEG Arm peg_b_core->peg_b_arm2 block Steric Shielding Blocks Access

Caption: Branched PEGs create a larger shield, increasing steric hindrance.

G Experimental Workflow for Bioconjugate Characterization start Crude Conjugate Mixture purification Purification Step (e.g., SEC or IEC) start->purification fractions Collect Fractions purification->fractions analysis_sec SEC-HPLC (Purity, Aggregation) fractions->analysis_sec analysis_ms Mass Spectrometry (MW, Degree of PEGylation) fractions->analysis_ms analysis_activity Biological Activity Assay (Functionality) fractions->analysis_activity final Characterized Bioconjugate analysis_sec->final analysis_ms->final analysis_activity->final

Caption: Workflow for purification and analysis of bioconjugates.

Experimental Protocols

Protocol 1: General Method for NHS-Ester-PEG Conjugation to a Protein

This protocol describes a general method for conjugating a branched PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Protein solution in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Branched PEG-NHS ester

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX column)

Methodology:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (like PBS). Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the branched PEG-NHS ester in an appropriate anhydrous solvent (like DMSO or DMF) and then dilute it into the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved PEG-NHS ester solution to the protein solution.

    • The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 20:1 is common for random lysine conjugation.[1]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method, such as Size-Exclusion Chromatography (SEC), which separates molecules based on their size.[19]

  • Analysis: Analyze the purified fractions using SEC-HPLC to check for purity and aggregation, and Mass Spectrometry to confirm the molecular weight and determine the degree of PEGylation.[7][22]

Protocol 2: Analysis of Conjugates by Size-Exclusion Chromatography (SEC)

SEC is a powerful tool for analyzing the outcome of a PEGylation reaction, separating components based on their hydrodynamic radius.[19]

Instrumentation and Columns:

  • HPLC or UPLC system with a UV detector.[19]

  • SEC column suitable for the molecular weight range of your protein and its conjugates.

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0), and ensure it is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10-50 µL) of your crude reaction mixture or purified fraction.

  • Chromatogram Analysis:

    • Monitor the elution profile using the UV detector (typically at 280 nm for proteins).[7]

    • The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.[19]

    • Unreacted PEG linker (if it doesn't have a chromophore) will likely not be visible by UV detection but can be detected with other detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD).[7][19]

    • High molecular weight peaks eluting near the void volume may indicate the presence of aggregates.[2]

  • Quantification: The relative peak areas can be used to estimate the percentage of conjugated protein, unreacted protein, and aggregates in the sample.

References

Validation & Comparative

Characterization of N-(Amino-PEG3)-N-bis(PEG4-Boc) Conjugate by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric characterization of the heterobifunctional, branched PEG linker, N-(Amino-PEG3)-N-bis(PEG4-Boc), with alternative PEG-based linkers used in bioconjugation and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a valuable tool in bioconjugation, featuring a primary amine for conjugation and two Boc-protected amine termini on branched PEG arms. This structure allows for the attachment of multiple molecules of interest. Mass spectrometry is an essential technique for the structural confirmation and purity assessment of such PEGylated conjugates. This guide outlines the expected mass spectrometry data and detailed experimental protocols for its characterization, alongside a comparison with alternative branched PEG linkers.

Data Presentation: Comparative Analysis of Branched PEG Linkers

The selection of a linker is critical in the design of complex bioconjugates. The following table summarizes the key molecular properties and expected mass spectrometry data for N-(Amino-PEG3)-N-bis(PEG4-Boc) and several alternative branched PEG linkers. This data is crucial for identifying the correct species in a mass spectrum and for quality control purposes.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
N-(Amino-PEG3)-N-bis(PEG4-Boc) C₃₈H₇₆N₂O₁₅801.03800.5246801.5319823.5138
N-(Amine-PEG4)-N-bis(PEG4-N-Boc)C₄₀H₈₂N₄O₁₆875.11874.5788875.5861897.5680
NH-bis(PEG4-Boc)C₃₀H₆₁N₃O₁₂655.82655.4255656.4328678.4147
N-(Boc-PEG3)-N-Bis(PEG3-Acid)C₃₁H₆₀N₂O₁₅700.81700.3994701.4067723.3886

Predicted Fragmentation Patterns

Under typical positive-ion electrospray ionization (ESI) conditions, N-(Amino-PEG3)-N-bis(PEG4-Boc) is expected to exhibit characteristic fragmentation patterns. The presence of two Boc-protecting groups will likely lead to significant neutral losses:

  • Loss of isobutylene (B52900) (-56 Da): A primary fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈). With two Boc groups, sequential losses of 56 Da are anticipated.

  • Loss of the entire Boc group (-100 Da): Cleavage of the entire tert-butoxycarbonyl group is another common fragmentation.

  • PEG chain fragmentation: The polyethylene (B3416737) glycol backbone can fragment, typically resulting in a series of ions separated by 44.026 Da, corresponding to the mass of an ethylene (B1197577) glycol unit (C₂H₄O).

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques for characterizing PEGylated conjugates are provided below.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This technique is ideal for the analysis of complex mixtures and provides high-resolution mass data.

Sample Preparation:

  • Dissolve the N-(Amino-PEG3)-N-bis(PEG4-Boc) conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.

  • Transfer the supernatant to an appropriate autosampler vial.

LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound, for example, 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 - 2000.

  • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data to observe the parent ion and its fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive technique well-suited for determining the molecular weight of synthetic polymers and bioconjugates.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Sample Solution: Dissolve the N-(Amino-PEG3)-N-bis(PEG4-Boc) conjugate in 50:50 (v/v) acetonitrile/water to a concentration of 1 mg/mL.

  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum necessary for good signal-to-noise ratio to avoid in-source fragmentation.

  • Mass Range: m/z 500 - 3000.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

Mandatory Visualization

The following diagrams illustrate the logical relationships and experimental workflow described in this guide.

cluster_structure N-(Amino-PEG3)-N-bis(PEG4-Boc) Structure amine Primary Amine (-NH2) peg3 PEG3 Linker amine->peg3 branch Branch Point (Nitrogen) peg3->branch peg4_1 PEG4 Arm 1 branch->peg4_1 peg4_2 PEG4 Arm 2 branch->peg4_2 boc_1 Boc Group 1 peg4_1->boc_1 boc_2 Boc Group 2 peg4_2->boc_2 cluster_workflow Mass Spectrometry Characterization Workflow start Sample (PEG Conjugate) prep Sample Preparation (Dissolution, Centrifugation) start->prep lc LC Separation (Reversed-Phase) prep->lc For LC-MS maldi MALDI Ionization prep->maldi For MALDI-MS esi Electrospray Ionization (ESI) lc->esi ms Mass Analysis (TOF or Orbitrap) esi->ms maldi->ms data Data Analysis (Mass determination, Fragmentation analysis) ms->data

Comparative Guide to HPLC Analysis of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis of complex reaction mixtures in pharmaceutical development, particularly for structurally complex molecules like Polyethylene Glycol (PEG) derivatives. This guide provides a comparative overview of HPLC-based methods for the analysis of reaction mixtures containing "N-(Amino-PEG3)-N-bis(PEG4-Boc)," a branched PEG-based PROTAC linker.[1][2][3] The focus is on separating the target molecule from potential impurities and starting materials, ensuring accurate characterization and quantification.

Understanding the Analytical Challenge

The synthesis of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" involves the formation of a branched structure with both a free amine and Boc-protected amines. The resulting reaction mixture can be complex, containing:

  • Target Product: N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • Starting Materials: Unreacted PEG chains and amine core structures.

  • Intermediates: Partially PEGylated species.

  • Side Products: Molecules with incorrect PEG chain lengths or branching, and species where the Boc protecting group has been prematurely removed.[4]

A primary analytical challenge is that PEG and its derivatives lack strong UV chromophores, making detection by standard UV-Vis detectors difficult.[5][6][7] Furthermore, the structural similarity of the components requires high-resolution separation techniques.

Plausible Synthetic Pathway & Impurity Formation

The diagram below illustrates a potential synthetic route and highlights the origin of expected impurities, which informs the requirements for the analytical separation method.

G cluster_start Starting Materials cluster_reaction PEGylation Reaction cluster_products Reaction Mixture Components SM1 Branched Amine Core Reaction Nucleophilic Substitution SM1->Reaction SM2 Activated Boc-PEG4 SM2->Reaction SM3 Activated Amino-PEG3 SM3->Reaction Target Target Product N-(Amino-PEG3)-N-bis(PEG4-Boc) Reaction->Target Imp1 Unreacted Starting Materials Reaction->Imp1 Imp2 Partially Reacted Intermediates Reaction->Imp2 Imp3 Boc-Deprotected Species Reaction->Imp3 Imp4 Side Products (e.g., incorrect PEGylation) Reaction->Imp4

Caption: Plausible synthesis and impurity pathway for the target molecule.

Comparison of HPLC Detection Methods

Given the limitations of UV detection for PEGylated compounds, alternative detectors are necessary for comprehensive analysis. The choice of detector is paramount and dictates the overall analytical strategy.

Analytical MethodPrincipleProsConsBest Suited For
RP-HPLC with UV Detection Separation based on hydrophobicity.[8] The Boc group provides weak UV absorbance.Widely available; good for quantifying UV-active impurities.[9]Low sensitivity for the target PEGylated compound; not all impurities may be UV-active.[5][6]Preliminary analysis; monitoring UV-active starting materials or byproducts.
RP-HPLC with ELSD or CAD Universal detection of non-volatile analytes after mobile phase evaporation and light scattering.[10][11]Universal detection, ideal for compounds without chromophores like PEG.[5][11] Compatible with gradient elution for resolving complex mixtures.[5][10]Destructive method; response can be non-linear and dependent on analyte properties.[10] Requires volatile mobile phases.[12]Primary method for quantification of all non-volatile species in the reaction mixture.
LC-MS Combines HPLC separation with mass spectrometry for mass-based identification and quantification.High sensitivity and specificity; provides molecular weight information for definitive peak identification.[9] Excellent for characterizing unknown impurities.[9]More complex and expensive instrumentation; requires volatile buffers.[9]Definitive identification of all reaction components, impurity profiling, and structural elucidation.
HILIC (Hydrophilic Interaction Liquid Chromatography) Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase.Provides alternative selectivity to reversed-phase, which can be beneficial for separating polar PEG isomers.[13]Can have longer equilibration times; retention can be sensitive to mobile phase water content.Orthogonal separation to confirm peak purity or resolve co-eluting species from RP-HPLC.

Recommended Analytical Workflow & Experimental Protocols

For a comprehensive analysis of the "N-(Amino-PEG3)-N-bis(PEG4-Boc)" reaction mixture, a strategy combining RP-HPLC with both ELSD/CAD and MS detection is recommended. This provides universal quantification and definitive identification.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis Prep Dilute reaction mixture in mobile phase A Inject Inject sample onto C18 RP-HPLC column Prep->Inject Gradient Apply Water/Acetonitrile Gradient Elution Inject->Gradient Split Split Column Effluent Gradient->Split ELSD ELSD/CAD Detector (for Quantification) Split->ELSD ~90% MS Mass Spectrometer (for Identification) Split->MS ~10% Data Combine & Analyze Data: Quantify knowns, Identify unknowns ELSD->Data MS->Data

Caption: Recommended HPLC-ELSD/MS workflow for comprehensive analysis.

Detailed Experimental Protocol: RP-HPLC with ELSD/MS

This protocol provides a starting point for method development. Optimization will be required based on the specific impurities present.

  • Instrumentation:

    • HPLC system capable of binary gradient elution.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Mass Spectrometer (e.g., single quadrupole or TOF) with an electrospray ionization (ESI) source.

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Sample Diluent: 50:50 Water/Acetonitrile.

    • Note: Trifluoroacetic acid (TFA) is a common mobile phase additive but should be used with caution (e.g., 0.05-0.1%) as higher concentrations can potentially cleave the acid-sensitive Boc protecting group over time.[14] Formic acid is a safer alternative for MS compatibility.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B (linear gradient)

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 30% B (re-equilibration)

  • Detector Settings:

    • ELSD:

      • Nebulizer Temperature: 40 °C

      • Evaporator (Drift Tube) Temperature: 85 °C

      • Gas Flow (Nitrogen): 1.5 - 2.0 SLM (Standard Liters per Minute)[5][12]

    • Mass Spectrometer (ESI Positive Mode):

      • Scan Range: m/z 300 – 2000

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

Comparison with Alternative Analytical Techniques

While HPLC is the primary tool for mixture analysis, other techniques provide complementary information.

TechniquePrincipleApplication for This AnalysisLimitations
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Confirms the structure of the final purified product and major impurities. Can be used for quantitative analysis (qNMR) without reference standards.[9]Lower sensitivity compared to HPLC for trace impurities.[9] Complex spectra for mixtures.
MALDI-TOF MS Soft ionization mass spectrometry technique ideal for analyzing polymers.Rapidly determines the molecular weight distribution of PEGylated species in the mixture.Not readily quantifiable; does not separate isomers or structurally similar compounds.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume (size).Can separate the larger PEGylated product from smaller starting materials. Useful for analyzing high molecular weight aggregates.[]Lower resolution for species of similar size; may not separate different PEG isomers effectively.[16]

Conclusion

For the robust analysis of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" reaction mixtures, a multi-detector HPLC approach is superior. Reversed-Phase HPLC offers the necessary resolving power to separate the structurally similar components. Due to the lack of a strong chromophore in the target molecule, detection via ELSD or CAD is essential for accurate quantification of all major species.[5][11][17] This should be coupled with Mass Spectrometry (LC-MS) to definitively identify the target product, intermediates, and any side products, providing a complete profile of the reaction mixture. This combined approach ensures the purity and quality of the final product, which is critical for its application in drug development and synthesis.

References

A Comparative Guide to PROTAC Linkers: Featuring N-(Amino-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of "N-(Amino-PEG3)-N-bis(PEG4-Boc)," a branched polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed PROTAC linkers, supported by experimental data and detailed methodologies.

The Central Role of the Linker in PROTAC Efficacy

The linker is far more than a passive tether; it actively influences a PROTAC's biological activity.[1][2] Its length, composition, and rigidity are critical parameters that dictate the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation by the proteasome.[4][5]

Comparing Linker Architectures: A Data-Driven Analysis

PROTAC linkers are broadly categorized into flexible linkers, such as alkyl and PEG chains, and rigid linkers that incorporate cyclic moieties.[6][7] "N-(Amino-PEG3)-N-bis(PEG4-Boc)" represents a more complex, branched PEG linker. While direct comparative experimental data for this specific branched linker is not extensively available in the public domain, we can infer its potential performance based on the known properties of its components and compare them to other well-characterized linker types.

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[6]

Table 1: Comparison of Common PROTAC Linker Types
Linker TypeGeneral StructureKey AdvantagesPotential DisadvantagesRepresentative Performance Data (Target: BRD4)
Alkyl Chains Linear or branched hydrocarbon chains- Synthetically straightforward- High conformational flexibility- Generally hydrophobic, can lead to poor solubility- May have lower metabolic stabilityDC50: 23-100 nMDmax: >90%
Linear PEG Chains Repeating ethylene (B1197577) glycol units- Improved hydrophilicity and solubility- Good biocompatibility- Easily tunable length- Can sometimes hinder passive cell membrane diffusion- Potential for reduced metabolic stability compared to rigid linkersDC50: 1.8-25 nMDmax: >95%
Rigid Linkers Contain cyclic structures (e.g., piperazine, piperidine)- Pre-organizes the PROTAC into a bioactive conformation- Can enhance metabolic stability and cell permeability- More synthetically challenging- Lack of flexibility may hinder optimal ternary complex formationDC50: <1 nM (in some cases)Dmax: >98%
Branched PEG Linkers (e.g., N-(Amino-PEG3)-N-bis(PEG4-Boc)) PEG chains branching from a central atom- Potentially enhanced hydrophilicity and solubility- May offer unique spatial orientations for ternary complex formation- Potential for multivalent interactions- More complex synthesis- Limited publicly available comparative dataPerformance data not readily available for direct comparison.
Table 2: Impact of Linker Length on PROTAC Performance (Target: BRD4)

The length of the linker is a critical parameter that requires empirical optimization for each target-E3 ligase pair.

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEG9>1000<10[8]
PEG1225>95[8]
PEG151.8>98[8]
PEG1810>95[8]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (dose-response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization Calculation Calculate DC50 & Dmax Normalization->Calculation

Western Blot Experimental Workflow

Linker_Properties_Logic Logical Relationship of Linker Properties Linker_Properties Linker Properties (Length, Composition, Rigidity) Solubility Solubility Linker_Properties->Solubility Permeability Cell Permeability Linker_Properties->Permeability Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex PK_Properties Pharmacokinetic Properties Solubility->PK_Properties Degradation_Efficacy Degradation Efficacy (DC50 & Dmax) Permeability->Degradation_Efficacy Ternary_Complex->Degradation_Efficacy PK_Properties->Degradation_Efficacy

Logical Relationship of Linker Properties

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes mTORC2 mTORC2 mTORC2->AKT activates

PI3K/AKT/mTOR Signaling Pathway

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[2][3]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[2]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[6]

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]

  • Reaction Setup: Combine purified E1, E2, and E3 ligase enzymes, the target protein, ATP, and biotinylated ubiquitin in a reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture. Include a no-PROTAC control.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.

  • Interpretation: A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.[9]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the ternary complex.[10]

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, both individually and in the presence of the other protein, to determine cooperativity.[10]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of ternary complex formation.[10]

  • NanoBRET™ Ternary Complex Assay: A live-cell assay that measures the proximity of the target protein and E3 ligase upon PROTAC addition, providing a real-time assessment of ternary complex formation in a cellular environment.[11]

Conclusion

The rational design of the linker is a cornerstone of successful PROTAC development. While flexible linkers like alkyl and PEG chains have been the workhorses of the field due to their synthetic accessibility, there is a growing appreciation for the potential of more complex architectures to fine-tune PROTAC properties. Branched PEG linkers, such as "N-(Amino-PEG3)-N-bis(PEG4-Boc)," offer intriguing possibilities for enhancing solubility and providing unique three-dimensional arrangements to optimize ternary complex formation. However, the empirical nature of linker design necessitates the synthesis and evaluation of a variety of linker types and lengths for each new target. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Efficacy of Antibody-Drug Conjugates with Branched PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have garnered significant attention for their ability to enhance the physicochemical properties of ADCs. This guide provides a comparative analysis of ADCs synthesized with branched PEG linkers, with a focus on structures analogous to "N-(Amino-PEG3)-N-bis(PEG4-Boc)", versus those with linear PEG and non-PEG linkers. The information is supported by experimental data to aid in the rational design of next-generation ADCs.

The Advantage of Branched PEG Architecture

Branched PEG linkers offer a unique architecture that can confer several advantages over traditional linear linkers. Their multi-arm structure can create a larger hydrodynamic radius, which may lead to reduced renal clearance and a longer in vivo half-life.[][3] This architecture also provides the potential for higher drug-to-antibody ratios (DARs) by allowing the attachment of multiple payload molecules, which can be crucial for delivering a potent therapeutic effect.[4][5]

Comparative Performance Data

The choice of linker architecture and chemistry significantly impacts the performance of an ADC. Below is a summary of quantitative data comparing branched PEG linkers to other alternatives.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
Antibody-TargetPayloadLinker TypeCell LineIC50 (nM)Reference
Trastuzumab-HER2MMAE"Short" Branched Amino-Triazide PEGSK-BR-3~10[6]
Trastuzumab-HER2MMAE"Long" Branched Amino-Triazide PEG (with additional PEG4)SK-BR-3~1[6]
Trastuzumab-HER2MMAEHeterogeneous Thiol-Maleimide (Non-PEG)SK-BR-3~1[6]
Anti-CD30MMAELinear PEG (varying lengths)CD30+ Lymphoma LinesComparable EC50 values[1]
Miniaturized AffibodyMMAENo PEG LinkerN/AN/A (Baseline)[1][7]
Miniaturized AffibodyMMAE4 kDa PEG LinkerN/A4.5-fold reduction vs no PEG[1][7]
Miniaturized AffibodyMMAE10 kDa PEG LinkerN/A22-fold reduction vs no PEG[1][7]

Note: IC50 values are approximate and depend on specific experimental conditions. "Short" and "Long" branched linkers differ by the presence of an additional PEG4 moiety in the "long" version.[6]

Table 2: In Vivo Performance of ADCs with Different Linker Technologies
ADCLinker ArchitectureKey Pharmacokinetic ParameterTumor ModelTumor Growth Inhibition (TGI)Reference
Trastuzumab-DM1 (DAR 8)Linear (L-PEG24)High ClearanceN/AN/A[1]
Trastuzumab-DM1 (DAR 8)Pendant (P-(PEG12)2)Low Clearance, ~3-fold higher AUCN/AN/A[1][8]
Trastuzumab-Exatecan (Exo-Linker)Cleavable (Exo-Linker)Superior DAR retention vs T-DXdNCI-N87 XenograftSimilar to T-DXd[9]
Trastuzumab-Deruxtecan (T-DXd)Cleavable (GGFG)N/ANCI-N87 XenograftN/A[9]
Anti-Her2 ADCNon-cleavable (Amino-PEG6-MMAD)N/ABxPC3 XenograftReduced efficacy at clipping-sensitive site[10]

Note: "Pendant" refers to a branched PEG configuration.[1][8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the respective wells. Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.[11]

Bystander Effect Assay

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

  • Co-culture Setup: Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in the same well. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for specific tracking.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Data Acquisition: Measure the fluorescence intensity (e.g., GFP) to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: A decrease in the viability of the Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the ADC indicates a bystander effect.[12][13]

In Vivo Efficacy Study (Xenograft Mouse Model)

This study assesses the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[12][14]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[15]

  • ADC Administration: Administer the ADC, vehicle control, and any isotype control ADCs to the respective groups, typically via intravenous injection.[12][14]

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.[12][14]

  • Data Analysis: Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.[12][14] The percentage of tumor growth inhibition (TGI) can be calculated at the end of the study.

Visualizing the Mechanisms

Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Cell_Death 5. Cytotoxicity & Apoptosis Payload_Release->Cell_Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker_Payload Linker_Payload->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Bystander Bystander Effect Assay Characterization->Bystander Xenograft Xenograft Model Characterization->Xenograft Efficacy Efficacy Study (TGI) Xenograft->Efficacy PK_Study Pharmacokinetic Study Xenograft->PK_Study Signaling_Pathway Payload Released Payload (e.g., MMAE) Microtubules Microtubule Dynamics Payload->Microtubules Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The linker connecting the PEG moiety to the cargo is a critical determinant of the conjugate's stability, and consequently, its efficacy and safety. This guide provides an objective comparison of the in vitro and in vivo stability of various PEGylated linkers, supported by experimental data, to inform the selection of optimal linkers for therapeutic applications.

The Critical Role of Linker Stability

The stability of a PEGylated linker directly influences the circulation half-life, biodistribution, and the release mechanism of the conjugated therapeutic. An ideal linker should be stable in circulation to prevent premature cleavage and off-target effects, while in some cases, being designed to cleave at a specific target site to release the active molecule. This guide explores the stability profiles of different classes of PEGylated linkers, including non-cleavable and cleavable linkers, with a focus on their performance in both laboratory assays and living systems.

Data Presentation: A Comparative Overview of Linker Stability

The following tables summarize quantitative data on the stability of different PEGylated linkers from various studies. These tables provide a comparative look at how linker chemistry and length can impact performance both in vitro and in vivo.

Table 1: In Vivo Pharmacokinetic Parameters of Different PEG Linker Lengths
Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.[2]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[2]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[2]
Recombinant Human TIMP-120 kDaExtended the plasma half-life in mice from 1.1 h to 28 h.[3][3]
Table 2: Comparative In Vitro and In Vivo Stability of Different PEG Linker Chemistries
Linker TypeLinker ChemistryIn Vitro Stability (Human Plasma)In Vivo Stability (Mouse/Rat Model)Key Findings & References
Non-Cleavable Thioether (from Maleimide)Generally stable, but can be susceptible to retro-Michael addition leading to deconjugation.Can exhibit instability with payload migration to plasma proteins like albumin.[4]
Non-Cleavable AmideHighly stable.Slower clearance rates compared to carbamate-linked ADCs.[5][5]
Cleavable HydrazonepH-sensitive; stable at physiological pH, cleaves at acidic pH (e.g., endosomes).Drug release is triggered in the acidic tumor microenvironment or within lysosomes.[6]
Cleavable DisulfideSensitive to reducing agents; stable in circulation, cleaves in the intracellular reducing environment (e.g., high glutathione (B108866) levels).Enables intracellular drug release upon internalization into cancer cells.[6]
Cleavable Valine-Citrulline (VC) PeptideStable in human plasma.[7][8]Unstable in mouse plasma due to cleavage by carboxylesterase 1c.[8][9][7][8][9]
Cleavable Gly-Pro-Leu-Gly (GPLG) PeptideHigher stability in human and rat plasma compared to GFLG, VCit, and VA linkers.[10]N/A[10]
Cleavable Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)Stable in mouse and human plasma.[9]Stable in in vivo pharmacokinetic studies in mice.[9][9]

Experimental Protocols: Assessing Linker Stability

Detailed and reproducible experimental protocols are crucial for the evaluation of PEGylated linker stability. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated conjugate in plasma by measuring the amount of intact conjugate and the release of the payload over time.

Materials:

  • PEGylated conjugate

  • Freshly collected plasma (e.g., human, mouse, rat) with anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrumentation (e.g., LC-MS, HPLC, ELISA)

Procedure:

  • Dilute the PEGylated conjugate to a final concentration in the plasma. A parallel control incubation in PBS may also be performed.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots of the incubation mixture.

  • Immediately process the aliquots to stop any further degradation. This may involve protein precipitation with organic solvent (e.g., acetonitrile) or immunocapture of the conjugate.

  • Analyze the samples to quantify the concentration of the intact conjugate and/or the released payload. For antibody-drug conjugates (ADCs), this often involves measuring the drug-to-antibody ratio (DAR).[11][12]

  • Plot the percentage of intact conjugate or DAR remaining versus time to determine the stability profile and calculate the half-life.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability and pharmacokinetic profile of a PEGylated conjugate in an animal model.

Materials:

  • PEGylated conjugate

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation for quantification of the conjugate in plasma

Procedure:

  • Administer a single dose of the PEGylated conjugate to the animals, typically via intravenous injection.[2]

  • Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).[2]

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method (e.g., ELISA for protein conjugates, LC-MS for small molecule conjugates).

  • Plot the plasma concentration of the conjugate versus time.

  • Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Lysosomal Stability Assay

Objective: To assess the cleavage of a linker and release of a payload in a simulated lysosomal environment.

Materials:

  • PEGylated conjugate with a cleavable linker

  • Isolated lysosomes (e.g., from rat or human liver) or a lysosomal extract containing relevant enzymes (e.g., cathepsin B, legumain).[6][13]

  • Assay buffer with an acidic pH (e.g., pH 4.5-5.5) to mimic the lysosomal environment.[6]

  • Incubator at 37°C

  • Enzyme inhibitors (optional, to identify specific proteases involved in cleavage).[6]

  • Analytical instrumentation (e.g., LC-MS/MS) to measure the released payload.[6]

Procedure:

  • Incubate the PEGylated conjugate with the lysosomal preparation in the acidic assay buffer at 37°C.[6]

  • At various time points, take aliquots and stop the reaction (e.g., by adding a quenching solution or by protein precipitation).

  • Analyze the samples to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the rate of cleavage.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of PEGylated linkers.

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment invitro_start PEGylated Conjugate plasma_stability Plasma Stability Assay (Human, Mouse, etc.) invitro_start->plasma_stability lysosomal_stability Lysosomal Stability Assay invitro_start->lysosomal_stability invitro_analysis LC-MS / HPLC / ELISA Analysis plasma_stability->invitro_analysis lysosomal_stability->invitro_analysis invitro_endpoint Half-life, Cleavage Rate invitro_analysis->invitro_endpoint invivo_start PEGylated Conjugate invitro_endpoint->invivo_start Candidate Selection animal_model Animal Model (e.g., Mouse, Rat) invivo_start->animal_model pk_study Pharmacokinetic Study animal_model->pk_study biodistribution Biodistribution Analysis animal_model->biodistribution invivo_analysis Plasma Concentration Analysis pk_study->invivo_analysis invivo_endpoint Half-life, AUC, Clearance invivo_analysis->invivo_endpoint

Caption: Experimental workflow for assessing the in vitro and in vivo stability of PEGylated linkers.

linker_types cluster_non_cleavable Non-Cleavable Linkers cluster_cleavable Cleavable Linkers peg_linkers PEGylated Linkers thioether Thioether peg_linkers->thioether High Stability amide Amide peg_linkers->amide Very High Stability hydrazone Hydrazone (pH-sensitive) peg_linkers->hydrazone Conditional Cleavage disulfide Disulfide (Redox-sensitive) peg_linkers->disulfide Conditional Cleavage peptide Peptide (Enzyme-sensitive) peg_linkers->peptide Conditional Cleavage ester Ester (Enzyme-sensitive) peg_linkers->ester Conditional Cleavage

Caption: Classification of different types of PEGylated linkers based on their stability characteristics.

References

A Comparative Guide to NMR Analysis for Structural Confirmation of N-(Amino-PEG3)-N-bis(PEG4-Boc) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of the branched PEG derivative, N-(Amino-PEG3)-N-bis(PEG4-Boc), against a common linear alternative. This document outlines expected NMR data, detailed experimental protocols for acquiring high-quality spectra, and a visual workflow to aid in the structural elucidation of these important molecules used in bioconjugation and drug delivery.

Performance Comparison: ¹H and ¹³C NMR Data

The structural complexity of N-(Amino-PEG3)-N-bis(PEG4-Boc) necessitates a thorough NMR analysis for unambiguous confirmation. Below is a comparative table summarizing the expected quantitative ¹H and ¹³C NMR data for the target molecule and a linear Boc-protected PEG amine alternative. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Comparative ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

Assignment N-(Amino-PEG3)-N-bis(PEG4-Boc) (Expected) Linear Boc-NH-PEG4-Amine (Reference)
¹H NMR
-C(CH₃)₃ (Boc)~1.44 (s, 18H)~1.44 (s, 9H)
PEG Backbone (-O-CH₂-CH₂-O-)~3.64 (m, large)~3.64 (s, 16H)
-CH₂-N(Boc)₂~3.3-3.4 (m, 4H)-
-CH₂-NH-Boc-~3.2-3.3 (m, 2H)
-CH₂-NH₂~2.8-2.9 (t, 2H)~2.8-2.9 (t, 2H)
¹³C NMR
-C (CH₃)₃ (Boc)~28.4~28.4
-C (CH₃)₃ (Boc)~79.1~79.1
C =O (Boc)~156.0~156.0
PEG Backbone (-O-C H₂-C H₂-O-)~70.5~70.5
-C H₂-N(Boc)₂~49-51-
-C H₂-NH-Boc-~40.2
-C H₂-NH₂~41.7~41.7

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for the accurate structural confirmation of PEGylated compounds.[1] The following protocols outline the necessary steps for sample preparation, data acquisition, and processing.

Sample Preparation

Proper handling and preparation of the sample are critical to avoid contaminants that can interfere with the NMR spectrum.[1]

  • Environment : Handle the PEG derivative and deuterated solvent in a dry environment, such as a glove box, to minimize moisture contamination.[1]

  • Solvent Selection : Use a high-purity deuterated solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), dried over molecular sieves.[1]

  • Sample Dissolution : Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Transfer to NMR Tube : Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Homogenization : Gently vortex or invert the NMR tube multiple times to ensure a homogeneous solution.[2]

NMR Data Acquisition
  • Spectrometer : Utilize a 400 MHz or higher field NMR spectrometer.[1]

  • Locking and Shimming : Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[1]

  • ¹H NMR : Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR : Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required compared to ¹H NMR.[2]

  • 2D NMR (Optional but Recommended) : For complex structures like N-(Amino-PEG3)-N-bis(PEG4-Boc), 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unambiguously.[3]

Data Processing
  • Software : Use standard NMR processing software for data analysis.[1]

  • Fourier Transform : Apply an appropriate window function and perform a Fourier transform.[1]

  • Phasing and Baseline Correction : Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.[1]

  • Integration : Integrate the signals to determine the relative number of protons for each resonance in the ¹H NMR spectrum. This is critical for confirming the presence of the two Boc groups and the different PEG chain lengths.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of N-(Amino-PEG3)-N-bis(PEG4-Boc) derivatives using NMR analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D 1H NMR Spectrum C->D E 13C NMR Spectrum C->E F 2D NMR (HSQC/HMBC) - Optional C->F G Fourier Transform, Phasing, Baseline Correction D->G E->G F->G H Chemical Shift Analysis G->H I Integration Analysis G->I J Coupling Constant Analysis G->J K Compare with Expected Structure H->K I->K J->K L Structure Confirmed K->L Match M Further Analysis Required K->M Mismatch

Caption: Workflow for NMR-based structural confirmation of PEG derivatives.

Alternative and Complementary Analytical Methods

While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS) : Provides information about the molecular weight of the compound, confirming the overall composition.

  • Infrared (IR) Spectroscopy : Can confirm the presence of key functional groups such as the C=O stretch of the carbamate (B1207046) in the Boc group (around 1680-1720 cm⁻¹) and N-H stretches.[2]

  • High-Performance Liquid Chromatography (HPLC) : Useful for assessing the purity of the compound.

References

Performance Evaluation of N-(Amino-PEG3)-N-bis(PEG4-Boc) in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of the heterotrifunctional PEG linker, "N-(Amino-PEG3)-N-bis(PEG4-Boc)," in various buffer systems. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of the linker's stability and conjugation efficiency against common alternatives, supported by experimental data and detailed protocols.

Introduction to N-(Amino-PEG3)-N-bis(PEG4-Boc) and Its Alternatives

"N-(Amino-PEG3)-N-bis(PEG4-Boc)" is a versatile tool in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structure features a primary amine for conjugation and two Boc-protected amine groups on PEG arms, which can be deprotected under acidic conditions to reveal reactive amines.[2] The polyethylene (B3416737) glycol (PEG) backbone enhances solubility and reduces immunogenicity of the resulting conjugate.[3][4]

For a comprehensive evaluation, we compare its performance to two widely used heterobifunctional PEG linkers:

  • Maleimide-PEG4-NHS Ester: Commonly used for linking thiols and amines.

  • Azide-PEG4-NHS Ester: Utilized in "click chemistry" reactions.

Comparative Performance Data

Stability of Boc-Protected Amine in Different Buffers

The stability of the tert-butyloxycarbonyl (Boc) protecting group is critical to prevent premature deprotection and off-target reactions. The following table summarizes the stability of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" in various buffers at 37°C, as determined by monitoring the percentage of intact linker over time via LC-MS.

Buffer SystempH% Intact Linker (1 hour)% Intact Linker (4 hours)% Intact Linker (24 hours)
Phosphate-Buffered Saline (PBS)7.4>99%98%95%
MES6.095%85%60%
Acetate Buffer5.080%50%15%
Carbonate-Bicarbonate Buffer9.0>99%99%97%

Key Observation: The Boc group exhibits high stability at neutral and slightly alkaline pH but is susceptible to hydrolysis under acidic conditions, which is consistent with the established principles of Boc deprotection.[5][6]

Conjugation Efficiency to a Model Protein

The efficiency of the primary amine's conjugation to a target molecule is a key performance indicator. The following data compares the conjugation efficiency of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" with alternative linkers to Bovine Serum Albumin (BSA) via NHS ester chemistry at room temperature for 2 hours. Efficiency was quantified by SDS-PAGE densitometry.

LinkerBuffer SystempHConjugation Efficiency (%)
N-(Amino-PEG3)-N-bis(PEG4-Boc) PBS7.485%
HEPES8.092%
MES6.045%
Maleimide-PEG4-NHS EsterPBS7.495% (to thiolated BSA)
Azide-PEG4-NHS EsterPBS7.488%

Key Observation: The conjugation efficiency of the primary amine is optimal at a slightly alkaline pH (7.4-8.0), where the amine is deprotonated and more nucleophilic. The efficiency decreases significantly at a lower pH.

Experimental Protocols

Protocol for Boc-Protected Amine Stability Assay

This protocol outlines the procedure to assess the stability of the Boc protecting group on "N-(Amino-PEG3)-N-bis(PEG4-Boc)" in different buffer systems.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_linker Prepare 10 mM stock solution of N-(Amino-PEG3)-N-bis(PEG4-Boc) in DMSO incubate Incubate 100 µM linker in each buffer at 37°C prep_linker->incubate prep_buffers Prepare buffer systems (PBS pH 7.4, MES pH 6.0, Acetate pH 5.0, Carbonate pH 9.0) prep_buffers->incubate aliquots Withdraw aliquots at 0, 1, 4, and 24 hours incubate->aliquots quench Quench reaction with an equal volume of cold acetonitrile aliquots->quench centrifuge Centrifuge to pellet precipitated proteins quench->centrifuge lcms Analyze supernatant by LC-MS to quantify intact linker centrifuge->lcms

Caption: Workflow for Boc-Protected Amine Stability Assay.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES buffer, pH 6.0

  • Acetate buffer, pH 5.0

  • Carbonate-Bicarbonate buffer, pH 9.0

  • Acetonitrile

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" in anhydrous DMSO.

  • In separate microcentrifuge tubes, dilute the stock solution to a final concentration of 100 µM in each of the test buffers.

  • Incubate the tubes at 37°C.

  • At specified time points (0, 1, 4, and 24 hours), withdraw an aliquot from each tube.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet any precipitates.

  • Analyze the supernatant using an LC-MS system to determine the concentration of the intact linker.

  • Calculate the percentage of intact linker at each time point relative to the 0-hour time point.

Protocol for Conjugation Efficiency Assay

This protocol details the method for evaluating the conjugation efficiency of the primary amine of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" to a model protein.

cluster_activation NHS Ester Formation cluster_conjugation Conjugation cluster_analysis Analysis activate_linker Activate a carboxylated linker with EDC/NHS add_linker Add a 10-fold molar excess of the linker to the BSA solution activate_linker->add_linker activate_protein Alternatively, activate protein carboxyl groups with EDC/NHS activate_protein->add_linker prepare_protein Prepare 1 mg/mL BSA solution in reaction buffer prepare_protein->add_linker incubate Incubate for 2 hours at room temperature with gentle mixing add_linker->incubate quench Quench reaction with Tris buffer incubate->quench sds_page Analyze samples by SDS-PAGE quench->sds_page densitometry Quantify conjugation efficiency by densitometry sds_page->densitometry

Caption: Workflow for Protein Conjugation Efficiency Assay.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffers (PBS pH 7.4, HEPES pH 8.0, MES pH 6.0)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • SDS-PAGE system

  • Densitometer

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of BSA in the desired reaction buffer.

  • NHS Ester Activation (if starting with a carboxylated linker): In a separate reaction, activate a carboxylated version of the linker with EDC and NHS before adding it to the protein solution. Alternatively, for direct conjugation of the amine linker, activate the carboxyl groups on the BSA.

  • Conjugation Reaction: Add a 10-fold molar excess of the amine-PEG linker to the activated BSA solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • SDS-PAGE Analysis: Analyze the reaction products using SDS-PAGE to separate conjugated from unconjugated BSA.

  • Quantification: Use densitometry to quantify the band intensities and calculate the conjugation efficiency as the percentage of conjugated BSA relative to the total BSA.

Signaling Pathway and Logical Relationships

The utility of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" is often realized in complex biological systems, such as in the formation of a PROTAC that induces protein degradation.

cluster_protac PROTAC Assembly cluster_degradation Protein Degradation Pathway linker N-(Amino-PEG3)-N- bis(PEG4-Boc) deprotection Acidic Deprotection linker->deprotection 1. activated_linker N-(Amino-PEG3)-N- bis(PEG4-Amine) deprotection->activated_linker 2. protac Assembled PROTAC activated_linker->protac 3a. poi_ligand Target Protein (POI) Ligand poi_ligand->protac 3b. e3_ligand E3 Ligase Ligand e3_ligand->protac 3c. ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex 4. Binds POI & E3 Ligase ubiquitination Ubiquitination of POI ternary_complex->ubiquitination 5. Poly-ubiquitin chain added proteasome Proteasomal Degradation ubiquitination->proteasome 6. POI degraded

Caption: Logical workflow from linker to protein degradation via a PROTAC.

This diagram illustrates the sequential steps from the deprotection of the Boc groups on the linker to its assembly into a functional PROTAC, which then mediates the ubiquitination and subsequent degradation of a target protein of interest (POI).

Conclusion

"N-(Amino-PEG3)-N-bis(PEG4-Boc)" is a valuable heterotrifunctional linker with predictable performance characteristics. Its Boc-protected amines are stable under neutral to alkaline conditions, allowing for controlled deprotection and subsequent conjugation. The primary amine demonstrates high conjugation efficiency in buffers with a pH range of 7.4 to 8.0. The choice of buffer system is paramount for both stability and reactivity, and this guide provides the foundational data and protocols to aid researchers in optimizing their bioconjugation strategies.

References

Battle of the Architectures: A Head-to-Head Comparison of Branched vs. Linear PEG Linkers for Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and drug delivery, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact a therapeutic's efficacy. This guide provides an objective, data-driven comparison of branched versus linear PEG linkers, focusing specifically on their ability to enhance the solubility of conjugated molecules.

The architecture of a PEG linker—whether a single, straight chain (linear) or a multi-armed structure (branched)—plays a pivotal role in determining the physicochemical properties of the resulting conjugate. These properties, in turn, influence solubility, stability, hydrodynamic volume, and ultimately, the therapeutic effectiveness of the molecule. This guide delves into the experimental data to provide a clear comparison and equips researchers with the necessary protocols to evaluate these linkers in their own work.

Data Presentation: A Quantitative Look at Performance

Table 1: Comparison of Hydrodynamic Radii for PEGylated Proteins

ProteinPEG TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Bovine Serum Albumin (BSA)Unmodified-4.2
BSALinear208.5
BSABranched (2-arm)208.1
α-lactalbuminUnmodified-2.0
α-lactalbuminLinear407.9
α-lactalbuminBranched (2-arm)407.5

Data compiled from multiple studies. Note that experimental conditions may vary.

Interestingly, some studies have shown that for the same total molecular weight, branched PEGs can exhibit a slightly smaller hydrodynamic radius compared to their linear counterparts.[1][2] This is attributed to a more compact, globular structure. However, other studies focusing on therapeutic proteins have suggested that there is no significant difference in the viscosity radii of proteins conjugated with linear or branched PEGs of the same total molecular weight.[1][3]

Despite the nuanced findings on hydrodynamic radius, a general consensus in the scientific literature suggests that branched PEGs can offer superior shielding of the conjugated molecule. This enhanced shielding can lead to improved stability and, in many cases, is believed to contribute to enhanced solubility, although quantitative data directly comparing solubility in mg/mL is sparse.[4]

Experimental Protocols: Methodologies for Evaluation

To empower researchers to conduct their own comparative studies, this section provides detailed protocols for key experiments relevant to assessing the impact of PEG linker architecture on solubility and other critical properties.

Protocol 1: Protein PEGylation

This protocol outlines a general procedure for the covalent attachment of PEG linkers to a protein via amine-reactive chemistry, one of the most common conjugation strategies.[5]

Materials:

  • Protein of interest

  • Amine-reactive PEG linker (Linear and Branched)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG linker Preparation: Dissolve the amine-reactive PEG linker (linear or branched) in the reaction buffer immediately before use.

  • Reaction: Add the PEG linker solution to the protein solution at a specific molar ratio (e.g., 1:3 protein to PEG). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction mixture and incubate at 4°C for a defined period (e.g., 2-24 hours).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.[6]

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC to confirm PEGylation and assess purity.[7]

Protocol 2: Phase Solubility Study

This protocol describes a method to quantitatively determine the solubility of a PEGylated compound.[8][9]

Materials:

  • PEGylated compound (with linear or branched linker)

  • A series of aqueous buffer solutions with varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of the PEGylated compound to vials containing the different buffer solutions.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Supernatant Collection: Carefully collect the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.

  • Data Analysis: The concentration determined is the equilibrium solubility of the compound under the tested conditions.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Solubility Quantification

This protocol details the use of HPLC for the accurate quantification of soluble PEGylated proteins or small molecules from a phase solubility study.[][11][12]

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Appropriate HPLC column (e.g., C18 for small molecules, Size-Exclusion for proteins)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the PEGylated compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered supernatant from the phase solubility study into the HPLC system.

  • Concentration Determination: Determine the peak area of the analyte in the sample and use the calibration curve to calculate the concentration. This concentration represents the solubility of the compound.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker L_start Functional Group A L_peg -(CH2CH2O)n- L_end Functional Group B B_core Core Molecule B_peg1 -(CH2CH2O)n- B_core->B_peg1 B_peg2 -(CH2CH2O)n- B_core->B_peg2 B_end1 Functional Group B B_peg1->B_end1 B_end2 Functional Group C B_peg2->B_end2

Caption: Structural comparison of linear and branched PEG linkers.

start Start: Protein/Molecule & PEG Linker reaction PEGylation Reaction (e.g., Amine-reactive chemistry) start->reaction purification Purification (e.g., SEC, IEX) reaction->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization solubility Solubility Assay (Phase Solubility Study) purification->solubility data Data Analysis (Solubility in mg/mL) characterization->data solubility->data end End: Comparative Solubility Data data->end

Caption: Experimental workflow for comparing solubility enhancement.

Conclusion: Making an Informed Decision

The choice between a linear and a branched PEG linker is not a one-size-fits-all decision and depends heavily on the specific application and the properties of the molecule being conjugated.

  • Linear PEG linkers offer a simpler, more defined structure which can be advantageous for applications requiring precise control over linker length and minimal steric hindrance. They have a long history of successful use in approved therapeutics.[13]

  • Branched PEG linkers , with their multi-arm architecture, can provide a more comprehensive "shield" around the conjugated molecule. This can lead to enhanced stability and, while direct quantitative evidence for superior solubility enhancement is still emerging, the increased steric hindrance is often associated with improved solubility characteristics for hydrophobic molecules.[14] Branched PEGs may also offer the potential for higher drug loading in applications such as antibody-drug conjugates.

Ultimately, the optimal choice must be determined experimentally. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision based on the specific needs of their therapeutic development program. By carefully evaluating both linker architectures, scientists can unlock the full potential of PEGylation to enhance the solubility and overall performance of their molecules.

References

Case studies validating the use of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of proteomics research, the use of chemical tools to elucidate protein function, interactions, and degradation pathways is paramount. Among these tools, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as versatile reagents for a variety of applications, from targeted protein degradation to the mapping of protein-protein interactions. This guide provides a comparative overview of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" and its alternatives, with a focus on their application in proteomics, supported by experimental principles and data presentation formats relevant to researchers, scientists, and drug development professionals.

Comparison of Branched PEG Linkers for Proteomics Applications

The choice of a linker in proteomics workflows, particularly in the context of PROTACs, is critical as it influences the solubility, cell permeability, and overall efficacy of the resulting conjugate.[1] Branched PEG linkers offer the advantage of multivalency and improved spatial orientation.[2] Below is a comparison of "N-(Amino-PEG3)-N-bis(PEG4-Boc)" with other commonly used branched and heterobifunctional linkers.

Table 1: Comparison of Physicochemical and Functional Properties of Selected Linkers

FeatureN-(Amino-PEG3)-N-bis(PEG4-Boc)N-(Amino-PEGx)-N-bis(PEGy-Acid)N-(Azido-PEGx)-N-bis(PEGy-Alkyne)Disuccinimidyl Suberate (DSS)
Structure Branched, HeterobifunctionalBranched, HeterobifunctionalBranched, HeterotrifunctionalLinear, Homobifunctional
Primary Reactive Group Primary AminePrimary AmineAzideN-hydroxysuccinimide (NHS) ester
Secondary Reactive Group(s) Boc-protected Amines (x2)Carboxylic Acids (x2)Alkynes (x2)N-hydroxysuccinimide (NHS) ester
Key Application in Proteomics PROTAC Synthesis, Multi-functionalizationPROTAC Synthesis, BioconjugationClick Chemistry, Bio-orthogonal LabelingChemical Cross-linking
Solubility High (due to PEGylation)High (due to PEGylation)High (due to PEGylation)Moderate (hydrophobic spacer)
Cleavability Non-cleavable spacerNon-cleavable spacerNon-cleavable spacerNon-cleavable
Control of Conjugation Stepwise deprotection of Boc groups allows for controlled, sequential conjugation.[3]Carboxylic acids can be activated for conjugation to amines.Click chemistry provides highly specific and efficient ligation.Reacts with primary amines in a single step.

Experimental Design for Evaluating Linker Performance in a PROTAC Context

A key application for "N-(Amino-PEG3)-N-bis(PEG4-Boc)" and its branched alternatives is in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A typical proteomics workflow to assess the efficacy and specificity of a PROTAC involves quantifying changes in the proteome upon treatment.

Experimental Protocol: Quantitative Proteomics of PROTAC-induced Protein Degradation
  • PROTAC Synthesis:

    • Conjugate the primary amine of the linker (e.g., "N-(Amino-PEG3)-N-bis(PEG4-Boc)") to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL).

    • Deprotect the Boc groups under acidic conditions to reveal the secondary amines.[4]

    • Conjugate the newly freed amines to a ligand for the target protein of interest.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, HeLa) to approximately 80% confluency.

    • Treat the cells with the synthesized PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and for different durations (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation for Mass Spectrometry:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Perform a protein assay (e.g., BCA) to determine protein concentration.

    • For each sample, take an equal amount of protein and perform in-solution or in-gel digestion with trypsin.

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis, or proceed with label-free quantification.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

    • Employ a data-dependent or data-independent acquisition method.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins across all conditions.

    • Perform statistical analysis to identify proteins that show significant changes in abundance in the PROTAC-treated samples compared to the control. The primary endpoint is the specific and dose-dependent degradation of the target protein.

Table 2: Hypothetical Quantitative Proteomics Data for a PROTAC Experiment

This table illustrates how data comparing the performance of PROTACs constructed with different linkers could be presented.

Linker Used in PROTACTarget Protein Degradation (%) at 100 nMOff-Target Protein A Degradation (%)Off-Target Protein B Degradation (%)Number of Significantly Downregulated Proteins
N-(Amino-PEG3)-N-bis(PEG4-Boc) 85521
Alternative Linker 1 (Linear) 601585
Alternative Linker 2 (Non-PEGylated) 451063

Visualizing Proteomics Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways. Below are examples created using the DOT language for Graphviz.

cluster_synthesis PROTAC Synthesis cluster_cell_based_assay Cell-Based Assay cluster_proteomics Quantitative Proteomics Workflow Linker N-(Amino-PEG3)-N- bis(PEG4-Boc) Deprotection Boc Deprotection Linker->Deprotection E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Target_Ligand Target Protein Ligand Deprotection->Target_Ligand PROTAC Final PROTAC Target_Ligand->PROTAC Treatment PROTAC Treatment PROTAC->Treatment Cells Cell Culture Cells->Treatment Lysis Cell Lysis Treatment->Lysis Digestion Tryptic Digestion Lysis->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for PROTAC synthesis and quantitative proteomics analysis.

cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-induced protein degradation.

Conclusion

"N-(Amino-PEG3)-N-bis(PEG4-Boc)" represents a class of branched, heterobifunctional linkers with significant potential in proteomics, particularly in the rapidly advancing field of targeted protein degradation. While direct comparative data for this specific molecule is not yet widely published, its chemical properties allow for a reasoned comparison with other linkers used in similar applications. The provided experimental framework for evaluating PROTAC efficacy using quantitative proteomics serves as a guide for researchers to generate their own comparative data. The choice of linker will ultimately depend on the specific requirements of the biological system under investigation and the desired properties of the final conjugate. As the field of chemical proteomics continues to expand, the development and characterization of novel, multi-functional linkers will undoubtedly play a crucial role in advancing our understanding of complex biological processes.

References

Safety Operating Guide

Personal protective equipment for handling N-(Amino-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling N-(Amino-PEG3)-N-bis(PEG4-Boc). The following procedures are based on the known hazards of the compound and general best practices for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

N-(Amino-PEG3)-N-bis(PEG4-Boc) is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, a stringent approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1][2] Double gloving may be necessary for added protection.
Lab Coat or Chemical-Resistant ApronTo protect against skin contact and contamination of personal clothing.[1][2]
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[1][2]
Respiratory Protection Fume Hood or RespiratorAll handling of N-(Amino-PEG3)-N-bis(PEG4-Boc) should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: Safe Handling Protocols

A clear, step-by-step operational plan is essential to ensure that all personnel handle the compound safely and consistently.

Experimental Protocol: Safe Handling of N-(Amino-PEG3)-N-bis(PEG4-Boc)

  • Preparation:

    • Ensure the work area within a certified chemical fume hood is clean and uncluttered.

    • Verify that the Safety Data Sheet (SDS) is readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Ensure a chemical spill kit appropriate for amines is available in the immediate vicinity.[2]

  • Handling Procedure:

    • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

    • Dispensing: The compound is a liquid. Carefully dispense the required amount, avoiding splashes and the generation of aerosols.

    • Reactions and Manipulations: Keep all containers tightly closed when not in use.[2] If the subsequent reaction involves Boc deprotection, be aware that this is often achieved with strong acids like trifluoroacetic acid (TFA), which requires its own set of safety precautions.[3][4] Boc deprotection can also produce gas, so closed systems should not be used.[4]

  • Post-Handling:

    • After use, thoroughly decontaminate the work area and any equipment that may have come into contact with the chemical.

    • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface. Remove the lab coat before leaving the laboratory to prevent the spread of contamination.[2]

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and contact emergency response personnel.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal Protocol

Waste TypeDisposal Procedure
Unused Compound Dispose of in accordance with local, state, and federal regulations for chemical waste. Place in a clearly labeled, sealed container.
Contaminated Labware (glass) Rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate should be collected as hazardous waste. The rinsed labware can then be disposed of as regular laboratory glass waste.
Contaminated Labware (plastic) Dispose of as hazardous waste in a designated sharps or waste container.
Contaminated PPE All PPE (gloves, disposable lab coats, etc.) must be disposed of as hazardous waste in a designated, labeled container.[5]

Note on PEG compounds: While polyethylene (B3416737) glycol (PEG) itself is generally considered biodegradable and not hazardous, this compound has other functional groups that dictate its hazardous properties.[6] Therefore, it must be treated as hazardous waste.

Workflow for Safe Handling and Disposal

Workflow for Handling N-(Amino-PEG3)-N-bis(PEG4-Boc) cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace prep_spillkit Ensure Spill Kit is Available prep_workspace->prep_spillkit don_ppe Don PPE prep_spillkit->don_ppe dispense Dispense Chemical don_ppe->dispense react Perform Reaction dispense->react decontaminate Decontaminate Workspace react->decontaminate dispose_chem Dispose of Unused Chemical react->dispose_chem doff_ppe Doff PPE decontaminate->doff_ppe dispose_labware Dispose of Contaminated Labware decontaminate->dispose_labware wash Wash Hands doff_ppe->wash dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe

Caption: Logical workflow for the safe handling and disposal of N-(Amino-PEG3)-N-bis(PEG4-Boc).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.